Thalidomide-O-C3-acid
Description
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Properties
IUPAC Name |
4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-12-7-6-10(15(23)18-12)19-16(24)9-3-1-4-11(14(9)17(19)25)26-8-2-5-13(21)22/h1,3-4,10H,2,5-8H2,(H,21,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOUORLTYFMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thalidomide-O-C3-acid: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological mechanism of Thalidomide-O-C3-acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a core resource for researchers and scientists in the field of targeted protein degradation.
Core Chemical Properties
This compound is a synthetic derivative of thalidomide (B1683933), functionalized with a three-carbon carboxylic acid linker. This modification allows for its covalent conjugation to a ligand that targets a specific protein of interest, forming a heterobifunctional PROTAC. The thalidomide moiety serves as a molecular recognition element for the E3 ubiquitin ligase Cereblon (CRBN).
Quantitative Data Summary
While specific experimental values for some physical properties of this compound are not extensively reported in publicly available literature, the following table summarizes its key chemical identifiers and calculated properties.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆N₂O₇ | [1][2] |
| Molecular Weight | 360.32 g/mol | [1][2] |
| CAS Number | 2169266-64-0 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity (via HPLC) | ≥95% | [4] |
| Storage Conditions | Store at -20°C | [2][4] |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action: The PROTAC Pathway
This compound functions as the E3 ligase-recruiting component of a PROTAC. The fundamental mechanism involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein.
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, facilitates the formation of a ternary complex between the target protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase.[6]
-
Ubiquitination: Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein.[6]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[6]
-
Recycling: The PROTAC molecule is not consumed in this process and can subsequently induce the degradation of multiple copies of the target protein.
Signaling Pathway Diagram
Caption: Cereblon-mediated protein degradation pathway initiated by a PROTAC.
Experimental Protocols
This compound is primarily used as a chemical intermediate in the synthesis of PROTACs. The following section outlines a general protocol for the conjugation of this compound to a target protein ligand containing a primary or secondary amine.
Amide Coupling Protocol
This protocol describes a standard procedure for forming an amide bond between the carboxylic acid of this compound and an amine-containing ligand for a protein of interest.
Materials and Reagents:
-
This compound
-
Amine-containing target protein ligand
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical and preparative HPLC
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Activation: Add the amide coupling reagent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-containing target protein ligand (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by analytical HPLC or LC-MS until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product into an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC product using preparative reverse-phase HPLC to obtain the final product with high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of a PROTAC using this compound.
References
The Core Mechanism of Thalidomide-O-C3-acid: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C3-acid is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This document details the underlying signaling pathways, presents relevant quantitative data for analogous compounds, and provides comprehensive experimental protocols for the characterization of PROTACs synthesized using this linker.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon (CRBN) ligand and a linker used in PROTAC technology.[1] PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
The mechanism is a cyclical process:
-
Ternary Complex Formation: A PROTAC containing this compound first binds to both the target Protein of Interest (POI) and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.
Quantitative Data for Thalidomide (B1683933) and its Analogs
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM[2] | Not Specified | (S)-enantiomer has ~10-fold stronger binding than the (R)-enantiomer.[3] |
| Lenalidomide (B1683929) | ~178 nM[2] | Not Specified | Binds more strongly than thalidomide.[3] |
| Pomalidomide | ~157 nM[2] | Not Specified | Binds more strongly than thalidomide.[3] |
Table 2: Representative Degradation Potency of a Thalidomide-based PROTAC (ARV-825)
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [4] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Detailed Experimental Protocols
To characterize a novel PROTAC synthesized using this compound, a series of in vitro and cellular assays are required. The following are detailed methodologies for key experiments.
Protocol 1: CRBN Binding Assay - Surface Plasmon Resonance (SPR)
This protocol describes the characterization of ligand binding to the Thalidomide Binding Domain of Cereblon (CRBN).
Materials:
-
Recombinant His-tagged CRBN-TBD
-
PROTAC synthesized with this compound
-
SPR instrument and NTA sensor chip
-
NiCl2 solution
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., EDTA)
Procedure:
-
System Equilibration: Equilibrate the SPR system with running buffer.
-
Chip Preparation: Prepare the NTA sensor chip surface by injecting a solution of NiCl2 to charge the surface with nickel ions.
-
Protein Immobilization: Immobilize the His-tagged CRBN-TBD onto the chip surface by injecting the protein solution over the activated flow cells.
-
Ligand Preparation: Prepare a dilution series of the PROTAC in running buffer.
-
Binding Analysis: Inject the different concentrations of the PROTAC over the immobilized CRBN-TBD surface, followed by a dissociation phase with running buffer.
-
Regeneration: Regenerate the sensor surface between injections using a suitable regeneration solution.[5]
Protocol 2: Western Blot for Protein Degradation
This is a standard assay to quantify the reduction in the levels of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and image the blot. Quantify the band intensities and normalize to the loading control to determine DC50 and Dmax values.[6]
Protocol 3: Ternary Complex Formation Assay - AlphaLISA
This protocol describes a method to detect and quantify the formation of the ternary complex.
Materials:
-
Tagged Protein of Interest (e.g., GST-tagged)
-
Tagged CRBN (e.g., His-tagged)
-
PROTAC synthesized with this compound
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA anti-His Donor beads
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC.
-
Assay Setup: In a 384-well plate, add the tagged POI, tagged CRBN, and the PROTAC dilutions.
-
Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then add the Donor beads and incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. An increase in signal indicates the formation of the ternary complex.
Conclusion
This compound is a vital tool for the development of CRBN-recruiting PROTACs. Its thalidomide moiety effectively engages the CRBN E3 ligase, while the C3-acid linker provides a versatile point of attachment for a target protein binder. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel protein degraders based on this building block. A thorough characterization of binding affinities, degradation efficiencies, and ternary complex formation is essential for the successful development of potent and selective PROTAC therapeutics.
References
The Emergence of Thalidomide-O-C3-acid: A Core Building Block for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-C3-acid has emerged as a crucial chemical entity in the field of targeted protein degradation, primarily serving as a versatile building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, development, and application of this compound. It details its rational design, inferred synthetic pathways, and the methodologies for its characterization. Furthermore, this guide presents the mechanism of action of thalidomide (B1683933) derivatives in hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex and outlines the experimental protocols for quantifying its binding affinity. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its role in advancing the frontier of novel therapeutics.
Introduction: The Renaissance of Thalidomide in the PROTAC Era
Thalidomide, a drug with a notorious past due to its teratogenic effects, has been repurposed and has become a cornerstone in the development of novel cancer therapies.[1] Its mechanism of action was elucidated to be the binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[2] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]
This unique ability to recruit an E3 ligase to specific proteins has made thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), invaluable tools in the burgeoning field of targeted protein degradation. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[4] this compound represents a key advancement in this area, providing a thalidomide-based CRBN-binding moiety with a linker terminating in a carboxylic acid. This functional group offers a convenient attachment point for the synthesis of a wide array of PROTACs.
Discovery and Development of this compound
While a singular discovery paper for this compound is not prominent in the literature, its development can be inferred from the logical progression of PROTAC design and the need for versatile, readily functionalizable E3 ligase ligands. The "O-C3-acid" designation refers to a three-carbon linker attached to the thalidomide core via an ether linkage, terminating in a carboxylic acid. This structure provides a balance of stability, appropriate length, and a reactive handle for conjugation.
Rationale for Design
The design of this compound is based on the following key considerations:
-
Preservation of CRBN Binding: The modification is made at the 4-position of the phthalimide (B116566) ring of the thalidomide scaffold. Structural studies have shown that this position is solvent-exposed and not critical for the direct interaction with the tri-tryptophan binding pocket of CRBN.[5] This allows for the attachment of linkers without significantly compromising the binding affinity.
-
Linker Composition: The ether linkage provides chemical stability, while the three-carbon chain offers sufficient length and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and CRBN.
-
Terminal Functional Group: The carboxylic acid is a versatile functional group that can be readily activated to form amide bonds with amine-containing linkers on the target protein ligand, a common strategy in PROTAC synthesis.
Inferred Synthetic Pathway
The synthesis of this compound can be logically deduced to proceed through a two-step process involving the synthesis of a key intermediate, 4-hydroxythalidomide, followed by a Williamson ether synthesis.
Step 1: Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide can be synthesized from 3-hydroxyphthalic anhydride (B1165640) and α-aminoglutarimide. The reaction involves the condensation of the anhydride with the amine, followed by cyclization to form the phthalimide ring system.
Step 2: Williamson Ether Synthesis
The hydroxyl group of 4-hydroxythalidomide can then be alkylated using a three-carbon alkyl halide bearing a protected carboxylic acid (e.g., an ethyl ester). This reaction, a Williamson ether synthesis, is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). Subsequent hydrolysis of the ester under basic or acidic conditions yields the final product, this compound.
Data Presentation: CRBN Binding Affinity
While specific quantitative binding data for this compound is not extensively reported in peer-reviewed literature, the binding affinities of the parent thalidomide and its clinically relevant analogs to CRBN are well-characterized. As modifications at the 4-position of the phthalimide ring are generally considered to have a minimal impact on the direct binding affinity, the data for these parent compounds serve as a strong benchmark for the expected affinity of this compound.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [6] |
| Lenalidomide | ~178 nM | Not Specified | [5][7] |
| Pomalidomide | ~157 nM | Not Specified | [5][7] |
| (S)-thalidomide | ~180 nM | Isothermal Titration Calorimetry | [8] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [9] |
Experimental Protocols
To characterize the binding of this compound or PROTACs derived from it to CRBN, several biophysical and biochemical assays can be employed.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Methodology:
-
Immobilization: Purified recombinant CRBN protein (often as a complex with DDB1) is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.
-
Data Acquisition: The binding response is monitored in real-time to generate sensorgrams showing the association and dissociation phases.
-
Regeneration: The sensor surface is regenerated between injections using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation: Purified CRBN protein and this compound are prepared in the same, thoroughly degassed buffer to minimize heats of dilution.
-
Titration: The this compound solution is loaded into an injection syringe and titrated in small aliquots into the CRBN solution in the sample cell of the calorimeter.
-
Heat Measurement: The heat change upon each injection is measured relative to a reference cell.
-
Data Analysis: The integrated heat changes per injection are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.
Competitive Fluorescence Resonance Energy Transfer (FRET) Assay
Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled tracer for binding to a tagged CRBN protein. Binding of the tracer to the tagged protein brings a FRET donor and acceptor into proximity, generating a signal. The test compound displaces the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagents:
-
Tagged CRBN protein (e.g., His-tagged or GST-tagged).
-
A FRET donor-labeled antibody that recognizes the tag (e.g., Terbium-labeled anti-His antibody).
-
A fluorescently labeled thalidomide analog (the acceptor/tracer).
-
Serial dilutions of this compound.
-
-
Assay Procedure: In a microplate, the tagged CRBN, the donor-labeled antibody, the fluorescent tracer, and varying concentrations of the test compound are combined.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Signal Detection: The FRET signal is measured on a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The FRET ratio is plotted against the concentration of the test compound, and the data is fitted to a dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CRBN E3 ligase pathway with a thalidomide derivative inducing neosubstrate degradation.
Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.
Caption: Logical relationship of this compound as a building block for PROTACs.
Conclusion
This compound stands as a testament to the power of rational drug design and the evolution of chemical tools for therapeutic intervention. While born from the legacy of thalidomide, it represents a refined and purposeful application of its unique biological activity. As a readily available and versatile building block, it has significantly streamlined the synthesis of CRBN-recruiting PROTACs, thereby accelerating research and development in the field of targeted protein degradation. The methodologies and data presented in this guide provide a foundational framework for researchers to utilize and further innovate upon the use of this compound in the creation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Thalidomide-O-C3-acid: A Technical Guide to a Core Cereblon E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic protein degradation machinery to selectively eliminate proteins of interest. A critical component of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives have been extensively repurposed as potent ligands for the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth overview of Thalidomide-O-C3-acid, a key building block in the design and synthesis of CRBN-recruiting PROTACs.
This compound incorporates the core thalidomide pharmacophore, which binds to Cereblon, and a three-carbon carboxylic acid linker. This linker provides a convenient attachment point for a ligand that binds to a target protein, enabling the creation of a PROTAC. This document details the binding characteristics of the thalidomide core to Cereblon, provides comprehensive experimental protocols for assessing this interaction, and illustrates the underlying biological pathways and experimental workflows.
Quantitative Binding Affinity of Thalidomide Analogs to Cereblon
While specific quantitative binding data for this compound is not extensively available in the public domain, the binding of the parent molecule, thalidomide, and its clinically approved derivatives, lenalidomide (B1683929) and pomalidomide, to Cereblon is well-characterized. The addition of a linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN. The following table summarizes the binding affinities of these foundational Cereblon ligands, providing a strong indication of the expected affinity for PROTACs incorporating the this compound moiety.
| Compound | Binding Assay | Kd (nM) | IC50 (µM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 | - |
| Thalidomide | Surface Plasmon Resonance (SPR) | 160 | - |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 300 | - |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 100 | - |
Note: The binding affinity values can vary depending on the specific experimental conditions, protein constructs, and assay methodology. The data presented here serves as a representative benchmark.
Signaling Pathway and Mechanism of Action
This compound, as part of a PROTAC, hijacks the Ubiquitin-Proteasome System (UPS) to induce the degradation of a target protein. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor for the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event does not inhibit the ligase but rather modulates its substrate specificity. In the context of a PROTAC, the other end of the molecule binds to the protein of interest (POI), bringing it into close proximity to the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and CRBN. These methods are essential for validating the engagement of new PROTACs with the E3 ligase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human Cereblon protein (often in a complex with DDB1 for stability).
-
Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve both the CRBN protein and the this compound in the same buffer to minimize buffer mismatch.
-
Accurately determine the concentrations of both protein and ligand solutions.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry, and enthalpy of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Activate a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize purified recombinant CRBN protein onto the chip surface via amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of the ligand over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) in real-time to measure the association of the compound.
-
-
Dissociation Analysis:
-
Flow the running buffer without the ligand over the chip to measure the dissociation of the compound from CRBN.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based, homogeneous technique used to measure molecular interactions in a competitive format.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified CRBN protein.
-
Use a fluorescently labeled thalidomide analog (tracer) with known binding affinity to CRBN.
-
Prepare a serial dilution of the unlabeled competitor, this compound.
-
-
Assay Procedure:
-
In a microplate, add the CRBN protein and the fluorescent tracer to each well.
-
Add the serially diluted this compound to the wells.
-
Include controls for low polarization (tracer only) and high polarization (tracer + CRBN).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the decrease in fluorescence polarization against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor required to displace 50% of the fluorescent tracer.
-
Fluorescence Polarization competitive binding assay workflow.
Synthesis of this compound
The synthesis of this compound typically involves the modification of a thalidomide precursor. A common synthetic strategy starts with 4-hydroxythalidomide, which is then alkylated with a protected 3-bromopropanoic acid derivative, followed by deprotection of the carboxylic acid.
Illustrative synthetic workflow for this compound.
Conclusion
This compound is a versatile and indispensable chemical tool in the rapidly advancing field of targeted protein degradation. Its thalidomide core provides a well-characterized and high-affinity handle for recruiting the Cereblon E3 ligase, while the C3-acid linker offers a straightforward point of conjugation for developing novel PROTAC degraders. The experimental protocols detailed in this guide provide a robust framework for the quantitative evaluation of the binding of thalidomide-based ligands to Cereblon, a critical step in the development of effective and selective protein degraders. As research in this area continues to expand, the foundational understanding of ligands like this compound will be paramount in designing the next generation of therapeutics for a wide range of diseases.
The Role of Thalidomide-O-C3-acid in PROTAC Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-O-C3-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its structure, mechanism of action, and its role in the targeted degradation of proteins, supplemented with representative quantitative data, detailed experimental protocols, and process visualizations to empower researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.
A PROTAC molecule consists of three key components:
-
A warhead that binds to the target protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon carboxylic acid linker. The thalidomide portion ensures the specific recruitment of the CRBN E3 ligase complex, while the terminal carboxylic acid provides a versatile chemical handle for conjugation to a warhead ligand for a protein of interest, thereby completing the PROTAC structure.
Mechanism of Action
The primary function of a PROTAC utilizing a this compound moiety is to induce the proximity between the target protein and the CRBN E3 ligase complex. This process initiates a catalytic cycle leading to the degradation of the target protein.
Caption: PROTAC-mediated degradation of a Protein of Interest (POI).
The key steps in this process are:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its warhead and to the CRBN E3 ligase via its thalidomide head. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can engage in further rounds of degradation, acting in a catalytic manner.
Data Presentation: Quantitative Analysis
While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables provide representative data for thalidomide and PROTACs with similar linkers to serve as a benchmark.
Table 1: Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | (S)-enantiomer has a ~10-fold stronger binding affinity than the (R)-enantiomer.[1] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[1] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[1] |
Note: These values are for the E3 ligase ligand alone and are crucial for ensuring E3 ligase engagement by the PROTAC.
Table 2: Representative Degradation Performance of Thalidomide-based PROTACs
| PROTAC | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | BRD4 | PEG | ~1.8 | >95 | MV4;11 |
| ARV-825 | BRD4 | PEG | <1 | >95 | RS4;11 |
| BTK Degrader | BTK | Alkyl | ~5 | ~90 | MOLM-14 |
| CDK9 Degrader | CDK9 | PEG | ~10 | >90 | HCT116 |
Note: Data is compiled from various studies and experimental conditions may vary. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize PROTACs derived from this compound.
Western Blot for Protein Degradation Assessment
This protocol is to quantify the degradation of the target protein after treatment with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil samples. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane, then incubate with primary antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software, normalizing the target protein to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRBN/DDB1 E3 ligase complex, and the target protein (POI).
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC stock solution in DMSO
-
SDS-PAGE and Western blot reagents as described above.
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, E3 ligase, ubiquitin, POI, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture. Include a DMSO vehicle control and other controls (e.g., reaction without E1, E3, or PROTAC).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the reaction products by SDS-PAGE and Western blot, probing for the POI to detect higher molecular weight ubiquitinated species.
Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events to determine the affinity (Kd), stoichiometry (n), and cooperativity (α) of ternary complex formation.
Materials:
-
Purified recombinant proteins: CRBN/DDB1 and POI.
-
PROTAC solution.
-
ITC instrument and cells.
-
Dialysis buffer.
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to avoid buffer mismatch. Accurately determine the concentrations.
-
Binary Binding (PROTAC to CRBN): Load the CRBN solution into the ITC cell and the PROTAC solution into the injection syringe. Perform the titration to determine the binary binding affinity (Kd1).
-
Binary Binding (PROTAC to POI): Load the POI solution into the ITC cell and the PROTAC solution into the syringe. Perform the titration to determine the binary binding affinity (Kd2).
-
Ternary Complex Formation: Load a pre-saturated complex of CRBN and POI into the ITC cell and titrate with the PROTAC to measure the apparent Kd for ternary complex formation.
-
Data Analysis: Analyze the binding isotherms using appropriate models to calculate Kd, ΔH, and n. The cooperativity factor (α = Kd_binary / Kd_ternary) can then be determined.
Visualizations of Workflows and Signaling Pathways
PROTAC Drug Development Workflow
Caption: A typical workflow for the development of PROTAC-based drugs.
Downstream Signaling of a Hypothetical BRD4-Targeting PROTAC
Caption: Signaling pathway affected by a BRD4-targeting PROTAC.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward chemistry allows for the facile conjugation to a wide array of target protein ligands, enabling the rapid exploration of new protein degraders. The methodologies outlined in this guide provide a solid foundation for researchers to characterize the efficacy and cellular effects of their novel PROTAC molecules, ultimately accelerating the development of this transformative therapeutic modality.
References
The Core Principles of Thalidomide-O-C3-acid in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.[2] A critical component in the design of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. Thalidomide (B1683933) and its derivatives have been extensively utilized as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[3] This guide provides an in-depth technical overview of Thalidomide-O-C3-acid, a key building block in the synthesis of CRBN-recruiting PROTACs, focusing on its core principles in mediating protein degradation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound serves as a synthesized E3 ligase ligand-linker conjugate, incorporating the thalidomide-based Cereblon ligand and a linker integral to PROTAC technology.[4][5] PROTACs are comprised of two distinct ligands connected by a linker; one binds to an E3 ubiquitin ligase and the other to the target protein.[4] The fundamental role of a PROTAC utilizing the thalidomide moiety is to induce proximity between the target protein and the CRBN E3 ligase complex.[2] This process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) via its target-specific ligand and to the CRBN E3 ligase via its thalidomide head. This brings the POI and the E3 ligase into close proximity, forming a key ternary complex.[2]
-
Ubiquitination : This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which subsequently degrades the target protein into smaller peptides.[1][7] This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple POI molecules.[6]
The glutarimide (B196013) ring of thalidomide is responsible for binding to Cereblon, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[8][9] This binding modulates the substrate specificity of the ligase, leading to the ubiquitination and degradation of specific "neosubstrate" proteins.[8]
Caption: PROTAC-mediated degradation of a target protein.
Quantitative Data: Binding Affinities and Degradation Potency
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to induce degradation of the target protein in a cellular context.
Binding Affinity of Thalidomide and Derivatives to Cereblon
The binding affinity of thalidomide and its analogs to CRBN is a critical determinant of PROTAC efficacy. Various biophysical techniques are employed to quantify this interaction, with the dissociation constant (Kd) being a key metric.
| Compound | Assay Type | Binding Affinity (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [10] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [10] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [10] |
| (S)-Thalidomide | TR-FRET | ~10-fold higher affinity than (R)-thalidomide | [11] |
| (R)-Thalidomide | TR-FRET | Weaker binding to CRBN | [11] |
Note: Binding affinities can vary depending on the specific experimental conditions, protein constructs, and assay methodology.[12]
PROTAC Degradation Potency: DC50 and Dmax
The cellular efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] These values are typically determined by treating cells with a range of PROTAC concentrations and measuring the remaining levels of the target protein.
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | BRD4 | Pomalidomide | 1 nM | >95% | RS4;11 | [13] |
| JPS014 (7) | HDAC1 | VHL | 0.91 ± 0.02 µM | - | HCT116 | [14] |
| JPS014 (7) | HDAC3 | VHL | 0.64 ± 0.03 µM | - | HCT116 | [14] |
| JPS016 (9) | HDAC1 | VHL | 0.55 ± 0.18 µM | - | HCT116 | [14] |
| JPS016 (9) | HDAC3 | VHL | 0.53 ± 0.13 µM | - | HCT116 | [14] |
| JPS036 (22) | HDAC3 | VHL | 0.44 ± 0.03 µM | 77% | HCT116 | [14] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (target ligand, linker, and E3 ligase ligand), the target protein, and the cell line used.
Experimental Protocols
A variety of biochemical and cell-based assays are essential for the development and characterization of PROTACs.
Caption: A typical experimental workflow for PROTAC development.
Western Blot for Quantifying Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[7]
Methodology:
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[15]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[7]
-
Sample Preparation and SDS-PAGE : Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load the samples onto an SDS-PAGE gel for electrophoretic separation.[15]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[15]
-
Detection and Analysis : Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.[13][15]
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[16]
Methodology:
-
Cell Preparation : Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.[12][16]
-
Compound Treatment : Treat the transfected cells with serial dilutions of the PROTAC.[16]
-
Reagent Addition : Add the NanoBRET™ detection reagent containing the HaloTag® ligand and the Nano-Glo® substrate.[16]
-
Signal Measurement : Measure the donor emission (at 460 nm) and acceptor emission (at 618 nm) using a luminometer.[16][17]
-
Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[16]
Biophysical Assays for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.[18][19]
Methodology:
-
Immobilization : Immobilize one of the binding partners (e.g., the E3 ligase) onto a sensor chip.[20]
-
Binding : Flow a solution containing the PROTAC (analyte) over the sensor surface to measure binary interaction. For ternary complex analysis, flow a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.[19]
-
Detection : Monitor the change in the SPR signal in real-time to generate sensorgrams.[20]
-
Data Analysis : Fit the sensorgrams to a kinetic binding model to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (KD).[20]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20]
Methodology:
-
Sample Preparation : Place a solution of one binding partner (e.g., the E3 ligase) in the sample cell of the calorimeter and the other binding partner (e.g., the PROTAC) in the injection syringe.[20]
-
Titration : Inject small aliquots of the titrant into the sample cell.[20]
-
Heat Measurement : Measure the heat released or absorbed upon each injection.[20]
-
Data Analysis : Plot the heat change per injection against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a binding model to calculate the thermodynamic parameters.[20]
Signaling Pathways and Logical Relationships
The efficacy of a PROTAC is governed by a complex interplay of factors beyond simple binding affinities. The stability of the ternary complex, the rate of ubiquitination, and the efficiency of proteasomal degradation all contribute to the overall outcome.
Caption: Logical relationships influencing the efficacy of a PROTAC.
Conclusion
This compound is a cornerstone in the development of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its well-defined mechanism of action, coupled with a robust suite of experimental techniques for characterization, has enabled the rapid advancement of targeted protein degradation as a therapeutic strategy. A thorough understanding of the principles of ternary complex formation, ubiquitination, and proteasomal degradation, along with the quantitative assessment of these processes, is paramount for the rational design and optimization of novel and effective protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of this exciting field and contribute to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. selvita.com [selvita.com]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. aragen.com [aragen.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Methodological & Application
Application Notes and Protocols for the Use of Thalidomide-O-C3-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable." These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide-O-C3-acid is a key building block in the synthesis of CRBN-recruiting PROTACs. It incorporates the thalidomide moiety for CRBN engagement, connected to a 3-carbon carboxylic acid linker. This terminal carboxylic acid group provides a convenient handle for conjugation to a ligand for a protein of interest, typically via an amide bond formation. These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound.
Physicochemical Properties of this compound
| Property | Value (Thalidomide) | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [1] |
| Molecular Weight | 258.23 g/mol | [1] |
| Melting Point | 269-271 °C | [1] |
| Solubility | Sparingly soluble in water, ethanol, and methanol (B129727). | [2] |
| Appearance | White crystalline powder | [1] |
PROTAC Synthesis: A Representative Protocol
The following is a representative protocol for the synthesis of a PROTAC targeting the epigenetic reader protein BRD4. This protocol describes the amide coupling of this compound with an amine-functionalized BRD4 ligand, such as an analog of the well-characterized BRD4 inhibitor, JQ1.
Diagram: Experimental Workflow for PROTAC Synthesis
Caption: A general workflow for the synthesis of a PROTAC via amide coupling.
Experimental Protocol: Synthesis of a BRD4-targeting PROTAC
Materials and Reagents:
-
This compound
-
Amine-functionalized BRD4 ligand (e.g., a JQ1 analog with a terminal amine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM, methanol)
Procedure:
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-functionalized BRD4 ligand (1.1 equivalents) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To the solution of this compound, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Amide Coupling:
-
Add the solution of the amine-functionalized BRD4 ligand to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with DCM (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
-
Evaluating PROTAC Efficacy: Protein Degradation
The primary function of a PROTAC is to induce the degradation of the target protein. Western blotting is a standard technique to quantify the extent of protein degradation.
Diagram: PROTAC Mechanism of Action and Downstream Signaling
Caption: Mechanism of BRD4 degradation by a thalidomide-based PROTAC and its effect on the c-Myc signaling pathway.
Experimental Protocol: Western Blot for BRD4 Degradation
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231)
-
Synthesized BRD4 PROTAC (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the BRD4 PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[3]
-
Representative Quantitative Data
The following table presents representative degradation data for thalidomide-based PROTACs targeting BRD4. The specific values can vary depending on the exact linker and BRD4 ligand used, as well as the cell line and experimental conditions.
| PROTAC | Target | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| dBET1 | BRD4 | ~1.8 nM | >95% | MV4;11 | [4] |
| ARV-825 | BRD4 | 5.5 nM | >95% | Jurkat | [5] |
| Representative PROTAC | BRD4 | 62 nM | >90% | MDA-MB-231 |
Conclusion
This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. The straightforward amide coupling chemistry allows for the facile conjugation to a wide array of amine-containing target protein ligands, enabling the rapid development of novel protein degraders. The methodologies outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the efficacy of their PROTAC molecules. Rigorous experimental validation, including quantitative analysis of protein degradation, is essential to advance the development of these promising therapeutic agents.
References
Application Notes and Protocols: Thalidomide-O-C3-acid Conjugation for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Thalidomide-O-C3-acid to a protein of interest (POI) ligand. This process is a fundamental step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules designed to harness the cell's natural protein disposal machinery to eliminate specific target proteins.
Thalidomide and its derivatives are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN). By covalently linking a thalidomide-based molecule to a ligand that binds to a target protein, the resulting PROTAC can recruit the CRBN E3 ligase complex to the POI. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This compound is a valuable building block in PROTAC development, featuring a terminal carboxylic acid that allows for versatile conjugation to various POI ligands.
Data Summary
The following tables summarize key quantitative data relevant to the application of thalidomide-based PROTACs.
Table 1: Binding Affinity of Thalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~0.2 µM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~1.0 µM | Isothermal Titration Calorimetry (ITC) |
Note: Binding affinities can vary depending on the specific experimental conditions and assay format.
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | ARV-825 | <1 nM | >90% | RS4;11 |
| BTK | P13I | 1.8 nM | >95% | TMD8 |
| ERRα | PROTAC 1 | 33 nM | >95% | MCF7 |
DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Conjugation of this compound to a POI Ligand via Amide Bond Formation
This protocol describes a general method for conjugating this compound to a POI ligand containing a primary or secondary amine functional group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials and Reagents:
-
This compound
-
POI ligand with an amine functional group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Activation of this compound:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to POI Ligand:
-
In a separate flask, dissolve the POI ligand containing an amine group (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the POI ligand solution.
-
Slowly add the solution of the activated this compound ester to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Continue to monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the pure PROTAC conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy (¹H and ¹³C).
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a standard method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials and Reagents:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.
-
Visualizations
Application Notes and Protocols for Thalidomide-O-C3-acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C3-acid is a crucial building block in the rapidly evolving field of targeted protein degradation (TPD). It serves as a bifunctional molecule, incorporating a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a three-carbon carboxylic acid linker.[1] This linker provides a reactive handle for conjugation to a ligand specific for a protein of interest (POI), enabling the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. By inducing the proximity of a target protein to an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the POI. Thalidomide and its derivatives are well-established ligands for the CRBN E3 ligase complex, making this compound a valuable tool for the development of novel therapeutics against a wide range of diseases, including cancer.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and characterization of PROTACs for targeted protein degradation.
Mechanism of Action: CRBN-Mediated Protein Degradation
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.
Data Presentation: Quantitative Analysis of PROTAC Performance
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Thalidomide | Short Alkyl | 1.8 | >90 | Jurkat |
| BTK | Thalidomide | PEG | 1.1 | ~90 | Mino |
| SHP2 | Thalidomide | PEG | 6.02 | >90 | HeLa |
Note: The DC50 and Dmax values are highly dependent on the specific target protein, the warhead ligand, the linker composition and length, and the cell line used. The data presented here is for illustrative purposes to demonstrate the potential potency of PROTACs constructed with thalidomide-based linkers.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general procedure for conjugating this compound to a protein of interest (POI) ligand containing a primary or secondary amine via amide bond formation.
Materials:
-
This compound
-
POI ligand with a free amine group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel and magnetic stirrer
-
Thin-layer chromatography (TLC) or LC-MS for reaction monitoring
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) or a similar amide coupling cocktail to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the POI ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the POI ligand to the activated this compound mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by NMR and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Data Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant target protein (POI)
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN E3 ligase complex
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC
-
SDS-PAGE and Western blotting reagents as described in Protocol 2
Procedure:
-
Reaction Setup:
-
Set up ubiquitination reactions in microcentrifuge tubes containing the reaction buffer, ATP, ubiquitin, E1, E2, and the CRBN E3 ligase complex.
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration (e.g., 1 µM). Include a vehicle control (DMSO).
-
Include control reactions, such as reactions lacking E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein.
-
A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein.
-
Concluding Remarks
This compound is a versatile and valuable building block for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. The protocols and data presented in this guide provide a comprehensive framework for researchers to design, synthesize, and characterize novel protein degraders for therapeutic and research applications. Careful optimization of the linker and warhead components, along with rigorous biological evaluation, is crucial for the development of potent and selective PROTACs. As the field of targeted protein degradation continues to expand, the use of well-defined chemical tools like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.
References
Application Notes and Protocols for Thalidomide-O-C3-acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C3-acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation. This molecule incorporates the thalidomide (B1683933) moiety, which serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-carbon carboxylic acid linker. This linker provides a reactive handle for conjugation to a ligand specific for a protein of interest (POI), thereby creating a heterobifunctional PROTAC.[1]
The resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The subsequent polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome, leading to its selective removal from the cell.
These application notes provide a comprehensive overview of the use of this compound in inducing protein ubiquitination, including its mechanism of action, illustrative quantitative data for similar PROTACs, and detailed experimental protocols for the synthesis and evaluation of the resulting protein degraders.
Mechanism of Action: CRBN-Mediated Protein Ubiquitination
The core function of a PROTAC synthesized from this compound is to hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade a target protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a key ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, having a catalytic mode of action, is then released and can induce the degradation of another target protein molecule.
Data Presentation: Illustrative Performance of Thalidomide-Based PROTACs
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 1: Degradation Performance of a Thalidomide-based SHP2 Degrader
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 11 (ZB-S-29) | SHP2 | HeLa | 6.02 | >90 | [2] |
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Thalidomide derivative | BRD4 | Jurkat | <1 | >95 |
| Alternative PROTAC | VHL Ligand | BRD4 | MOLT-4 | 7.2 | 90.8 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for the conjugation of this compound to a target protein ligand containing a primary or secondary amine via amide bond formation.
Materials and Reagents:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification (e.g., acetonitrile (B52724), water, TFA)
-
Analytical and preparative HPLC system
-
Mass spectrometer (MS)
-
NMR spectrometer
Procedure:
-
Activation of Carboxylic Acid: In a dry, inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated this compound solution, add the target protein ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC using preparative HPLC with a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final PROTAC by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein following treatment with the synthesized PROTAC.
Materials and Reagents:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with the supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Materials and Reagents:
-
Recombinant purified Protein of Interest (POI)
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Synthesized PROTAC
-
SDS-PAGE and Western blot reagents (as in Protocol 2)
-
Primary antibody against the POI or ubiquitin
Procedure:
-
Reaction Setup: Assemble the ubiquitination reactions on ice. A typical 25 µL reaction includes:
-
Ubiquitination buffer
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
CRBN/DDB1 complex (e.g., 200 nM)
-
POI (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
PROTAC (at desired concentrations) or DMSO vehicle control
-
-
Initiation of Reaction: Initiate the reaction by adding ATP (e.g., 2 mM).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe the membrane with an antibody against the POI to detect higher molecular weight ubiquitinated species or an antibody against ubiquitin.
Control Reactions:
-
-E1: Omit the E1 enzyme to confirm the ATP- and E1-dependence of the reaction.
-
-E3: Omit the E3 ligase to confirm its necessity.
-
-PROTAC: Use DMSO vehicle to demonstrate that ubiquitination is PROTAC-dependent.
Conclusion
This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel protein degraders for therapeutic and research applications. Rigorous experimental validation, including the assessment of degradation potency and mechanism of action, is crucial for the successful development of effective and specific targeted protein degradation agents.
References
Practical Guide to Using Thalidomide-O-C3-Acid Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Thalidomide-O-C3-acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2] This linker conjugate incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-carbon carboxylic acid linker.[1][3][4] The carboxylic acid group provides a versatile handle for conjugation to a ligand that binds to a protein of interest (POI), thereby forming a functional PROTAC.[3]
The resulting heterobifunctional molecule orchestrates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[1][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6][7] The choice of the linker is a critical determinant of PROTAC efficacy, as its length, composition, and attachment points influence the formation and stability of this ternary complex.[8][9]
Mechanism of Action: CRBN-Mediated Protein Degradation
The core function of a PROTAC utilizing the this compound moiety is to induce the proximity between the POI and the CRL4-CRBN E3 ubiquitin ligase complex.[10][11] This process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its target-binding ligand and to CRBN via its thalidomide head. This brings the POI and the E3 ligase into close proximity.[1]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI.[10]
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, creating a polyubiquitin (B1169507) chain that acts as a degradation signal.[6]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[5][6]
Data Presentation
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. The key parameters are the maximal degradation (Dmax) and the concentration required to achieve 50% of the maximal degradation (DC50).[9] The following table provides representative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy. While specific data for a PROTAC using the exact this compound linker is not publicly available, this table illustrates the typical performance of thalidomide-based PROTACs.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-1 | Thalidomide | PEG/Alkyl | BRD4 | ~25 | >90 | Fictional, based on typical performance |
| PROTAC-2 | Pomalidomide | PEG | BRD4 | ~5 | >95 | Fictional, based on typical performance[5] |
| PROTAC-3 | Lenalidomide (B1683929) | Alkyl | BRD4 | ~10 | >90 | Fictional, based on typical performance[12] |
Note: Data is compiled from different studies and experimental conditions may vary. Pomalidomide and lenalidomide are analogs of thalidomide and also recruit CRBN.[5] Pomalidomide often exhibits a stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation.[5]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general steps for synthesizing a PROTAC by coupling this compound with a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with an amine functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or HOBt
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-containing POI ligand (1 equivalent) and TEA (2 equivalents) in anhydrous DCM.
-
Add the solution of the activated this compound linker dropwise to the POI ligand solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the final PROTAC molecule.
-
Protocol 2: Western Blot for Protein Degradation Assessment
This is a standard assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[2][13]
Materials:
-
Relevant cell line expressing the POI
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and separate them by SDS-PAGE.[13]
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.[2]
-
Incubate with a primary antibody against a loading control.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[2]
-
-
Detection and Data Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software.[2]
-
Normalize the POI band intensity to the loading control.[2]
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[2][9]
-
Mandatory Visualization
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A typical workflow for PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays with Thalidomide-O-C3-acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.[2] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3]
This document provides detailed application notes and protocols for conducting cell-based assays with PROTACs that utilize a Thalidomide-O-C3-acid E3 ligase ligand. Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4] The this compound moiety serves to recruit the CRBN E3 ligase complex, which then ubiquitinates the target protein, marking it for degradation by the proteasome.[3]
Mechanism of Action: CRBN-Mediated Protein Degradation
This compound based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the CRBN E3 ubiquitin ligase (the thalidomide moiety), and a chemical linker (the C3-acid linker) that connects the two.[4]
The degradation process is initiated by the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex.[5] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein.[6]
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[4]
-
Dmax: The maximum percentage of target protein degradation achieved.[4]
The following tables provide representative data for thalidomide-based PROTACs with short linkers, similar to the C3-acid linker. This data is for illustrative purposes and the actual DC50 and Dmax values for a specific this compound PROTAC will be target-dependent.
Table 1: On-Target Degradation Efficiency of Representative Thalidomide-Based PROTACs
| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | Thalidomide | O-PEG3-alcohol | HEK293 | 50 | >90 |
| CDK4/6 | Pomalidomide | PEG3 | - | - | - |
| BET Proteins | Thalidomide | - | Jurkat | - | - |
Note: The data for the BRD4-targeting PROTAC is representative for a PROTAC with a short PEG linker and may vary based on the specific chemical structure and experimental conditions.[7]
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Thalidomide | BRD4 | Jurkat | - | - |
| Alternative PROTAC A | Pomalidomide | BRD4 | HeLa | 150 | 85 |
| Alternative PROTAC B | VHL Ligand | BRD4 | MDA-MB-231 | 25 | >95 |
This table highlights the high potency of CRBN-based PROTACs in degrading BRD4.[7][8]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[9]
Materials:
-
Cell line expressing the protein of interest
-
This compound PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imager.[10]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Protocol 2: Luciferase-Based Reporter Assay for Protein Degradation
This assay provides a high-throughput method to screen for PROTAC-induced protein degradation.[11] It typically involves a cell line expressing the target protein fused to a luciferase reporter.
Materials:
-
Cell line stably expressing the target protein fused to a luciferase (e.g., NanoLuc®)
-
This compound PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates
-
Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the this compound PROTAC. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 12-72 hours).[11]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Shake the plate for a few minutes to ensure cell lysis and signal stabilization.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The decrease in luminescence signal is proportional to the degradation of the fusion protein.
-
Calculate the percentage of remaining protein relative to the vehicle control and determine the DC50 and Dmax values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Ubiquitination Assay for PROTACs Utilizing Thalidomide-O-C3-acid
Introduction
Targeted protein degradation has emerged as a transformative therapeutic strategy, enabling the elimination of disease-causing proteins previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach.[3] These heterobifunctional molecules are engineered to co-opt the cell's native ubiquitin-proteasome system to selectively degrade a protein of interest (POI).[1][4]
Thalidomide-O-C3-acid is a crucial building block for synthesizing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[5] CRBN is the substrate receptor component of the CULLIN-RING Ligase 4 (CRL4^CRBN^) complex.[3][6] A PROTAC synthesized using this compound consists of the thalidomide (B1683933) moiety, which binds to CRBN, connected via a linker to a separate ligand that binds to the POI.[1] This dual binding induces the formation of a ternary complex (POI-PROTAC-CRBN), bringing the E3 ligase into close proximity with the target protein.[3] This proximity-induced event facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the POI's surface.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
These application notes provide a detailed protocol for a reconstituted in vitro ubiquitination assay. This assay is a fundamental tool for validating the mechanism of action of a new PROTAC. It directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a controlled environment containing purified E1, E2, E3 ligase, ubiquitin, and ATP.[3][7] The results confirm the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficacy before advancing to cell-based degradation studies.
Mechanism of Action: PROTAC-Mediated Ubiquitination
The diagram below illustrates the pathway by which a PROTAC derived from this compound facilitates the ubiquitination of a target protein via the CRL4-CRBN E3 ligase complex.
Experimental Protocols
Materials and Reagents
This table summarizes the essential components for the in vitro ubiquitination assay. Concentrations and volumes can be scaled as needed.[3]
| Component | Stock Concentration | Final Concentration | Purpose |
| Enzymes & Proteins | |||
| E1 Activating Enzyme (e.g., UBE1) | 1 µM | 50 - 100 nM | Activates ubiquitin in an ATP-dependent manner.[7] |
| E2 Conjugating Enzyme (e.g., UBE2D3) | 5 µM | 250 - 500 nM | Receives ubiquitin from E1 and transfers it to the substrate.[6] |
| CRL4-CRBN E3 Ligase Complex | 2.5 µM | 50 - 100 nM | Substrate receptor that is recruited by the PROTAC.[6] |
| Protein of Interest (POI) | 5 µM | 250 - 500 nM | The target protein for ubiquitination. |
| Ubiquitin (Wild-Type) | 10 mg/mL (~1.17 mM) | 5 - 10 µM | The protein tag for degradation.[6][8] |
| Small Molecules & Buffers | |||
| PROTAC (dissolved in DMSO) | 1 mM | 0.1 - 10 µM | The molecule being tested, derived from this compound. |
| ATP Solution | 100 mM | 2 - 5 mM | Energy source for the E1 enzyme.[6] |
| 10X Ubiquitination Buffer | 10X | 1X | Maintains optimal pH and ionic strength (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP).[8] |
| Deionized Water (ddH₂O) | N/A | N/A | To bring reactions to the final volume.[3] |
| 5X SDS-PAGE Sample Buffer | 5X | 1X | To terminate the reaction and prepare samples for electrophoresis.[6] |
Detailed Assay Protocol
This protocol provides a method for a standard 25 µL reaction. All reactions should be assembled on ice to prevent premature activity.[3] Including proper controls is critical for data interpretation.
1. Reagent Preparation:
-
Thaw all enzymes, proteins, and reagents on ice.[3]
-
Briefly centrifuge vials to collect contents at the bottom.
-
Prepare a fresh dilution of the 100 mM ATP stock to 10 mM in ddH₂O.
2. Master Mix Preparation:
-
Prepare a master mix of common reagents to ensure consistency across all reactions.[3]
-
For one 25 µL reaction, combine the following components in a microcentrifuge tube on ice:
| Reagent | Volume for 1 Rxn | Final Concentration |
| ddH₂O | Variable | N/A |
| 10X Ubiquitination Buffer | 2.5 µL | 1X |
| ATP (100 mM stock) | 1.25 µL | 5 mM |
| E1 Enzyme (1 µM stock) | 1.25 µL | 50 nM |
| E2 Enzyme (5 µM stock) | 1.25 µL | 250 nM |
| Ubiquitin (1 mg/mL stock) | ~2.0 µL | ~8 µM |
| POI (5 µM stock) | 1.25 µL | 250 nM |
| E3 Ligase (CRL4-CRBN) (2.5 µM stock) | 1.0 µL | 100 nM |
3. Reaction Assembly:
-
Set up individual microcentrifuge tubes for each condition (e.g., different PROTAC concentrations, controls).
-
Add the PROTAC molecule to the desired final concentration (e.g., a serial dilution from 10 µM to 0.1 µM).
-
Crucial Controls:
- Negative Control (- PROTAC): Add an equivalent volume of DMSO vehicle instead of the PROTAC.[6] This shows the basal level of ubiquitination.
- No ATP Control: Replace the ATP solution with ddH₂O in one reaction to confirm the ubiquitination is ATP-dependent.[6]
- No E3 Control: Omit the CRL4-CRBN complex to show the ubiquitination is E3-dependent.
-
Add the master mix to each tube to reach the final volume of 25 µL. Mix gently by pipetting.
4. Incubation:
-
Initiate the reactions by transferring the tubes from ice to a 37°C water bath or incubator.[6][8]
-
Incubate for 60-90 minutes.[6] The optimal incubation time may need to be determined empirically.
5. Reaction Termination:
-
Stop the reactions by adding 6.25 µL of 5X SDS-PAGE sample buffer.[6]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins completely.[6]
6. Data Analysis via Western Blot:
-
SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3][6]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[3]
-
Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[6] A successful reaction will show a ladder of higher molecular weight bands above the band corresponding to the unmodified POI, indicating polyubiquitination.[6]
Experimental Workflow Visualization
The following diagram outlines the major steps involved in setting up and analyzing the in vitro ubiquitination assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
Application of Thalidomide-O-C3-acid in the Development of Targeted Protein Degraders for Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C3-acid is a key chemical building block in the burgeoning field of targeted protein degradation. It serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates the thalidomide (B1683933) scaffold, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN), and a three-carbon carboxylic acid linker. This linker provides a reactive handle for the covalent attachment of a ligand that specifically targets a protein of interest (POI) for degradation.
By harnessing the cell's own ubiquitin-proteasome system, PROTACs synthesized using this compound can selectively eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors. These application notes provide an overview of the utility of this compound in the development of PROTACs for various disease models, along with detailed experimental protocols and quantitative data.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound functions by inducing the proximity of the target protein to the CRBN E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.
PROTAC-induced protein degradation pathway.
Applications in Specific Disease Models
The versatility of the PROTAC platform, enabled by building blocks like this compound, has led to the development of potent protein degraders for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Oncology: Targeting BRD4 in Acute Myeloid Leukemia (AML)
Bromodomain and extra-terminal (BET) proteins, particularly BRD4, are critical regulators of oncogene transcription and are attractive therapeutic targets in AML. Several PROTACs have been developed to degrade BRD4 by linking a BET inhibitor to a thalidomide derivative.
| Compound | Target | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Reference |
| B24 | BRD4 | MV4-11 | 0.75 ± 0.16 nM | 0.4 nM | [1] |
| ARV-825 | BRD4 | Jurkat | ~1 nM | 13 nM | [2] |
Neurodegenerative Disease: Targeting Tau in Frontotemporal Dementia (FTD)
The aggregation of hyperphosphorylated tau protein is a hallmark of several neurodegenerative diseases, including FTD. A PROTAC, QC-01-175, was designed to target and degrade aberrant tau by linking a tau-binding molecule to pomalidomide, a thalidomide analog.
| Compound | Target | Cell Model | Observation | Reference |
| QC-01-175 | Aberrant Tau | FTD patient-derived neurons | Preferential degradation of pathological tau | [3][4] |
Inflammatory Diseases: Targeting IRAK4 in Acute Lung Injury (ALI) and Dermatological Conditions
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator of inflammatory signaling. The IRAK4 degrader KT-474 (SAR444656) has shown efficacy in preclinical models of ALI and in clinical trials for hidradenitis suppurativa (HS) and atopic dermatitis (AD).[5][6]
| Compound | Target | Model | DC50 (Degradation) | Key Finding | Reference |
| KT-474 | IRAK4 | RAW 264.7 cells (in vitro) | 4.0 nM | Stronger anti-inflammatory effect than kinase inhibitors.[5] | |
| KT-474 | IRAK4 | LPS-induced ALI mice (in vivo) | Not reported | Significant therapeutic benefits.[5] | |
| KT-474 | IRAK4 | Healthy Volunteers (Phase 1) | ≥95% degradation at 50-200 mg daily | Well-tolerated with robust target engagement.[6] | |
| KT-474 | IRAK4 | HS & AD Patients (Phase 1) | ≥93% degradation in blood | Associated with improvement in skin lesions and symptoms.[6] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Synthesis of a Thalidomide-based PROTAC
This protocol outlines the general steps for coupling this compound to a target protein ligand containing a primary or secondary amine.
References
- 1. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 2. benchchem.com [benchchem.com]
- 3. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 6. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-O-C3-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalidomide-O-C3-acid conjugates during their experiments. Poor aqueous solubility is a common hurdle for these molecules, potentially impacting the accuracy and reproducibility of in vitro assays and hindering further drug development.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound conjugates have poor aqueous solubility?
A1: Thalidomide (B1683933) and its derivatives, particularly when incorporated into larger molecules like PROTACs, often exhibit poor aqueous solubility due to a combination of factors.[1][2] The presence of the hydrophobic phthalimide (B116566) and glutarimide (B196013) rings in the thalidomide moiety contributes to this characteristic. While the "-O-C3-acid" linker introduces a polar carboxylic acid group, the overall molecule can still be large and lipophilic, leading to low solubility in aqueous buffers.[3]
Q2: How does the carboxylic acid in the linker affect solubility?
A2: The carboxylic acid group is ionizable, meaning its charge state is dependent on the pH of the solution.[4] At a pH below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will be deprotonated to form a carboxylate anion, which is significantly more soluble in aqueous solutions.[5][6] Therefore, the solubility of your this compound conjugate is expected to be highly pH-dependent.
Q3: What is the first step I should take when I encounter a solubility issue?
A3: The initial and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[] Ensure the conjugate is fully dissolved in the stock solution before preparing working dilutions in your aqueous experimental buffer.
Q4: What are the downstream consequences of poor solubility in my experiments?
A4: Poor solubility can lead to several experimental artifacts, including:
-
Precipitation in Assays: The compound may precipitate out of the aqueous buffer during the experiment, leading to an underestimation of its true potency and efficacy.[2][3]
-
Inaccurate Concentration: Undissolved particles will result in an actual concentration that is lower than the intended concentration.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to a lack of reproducibility in your data.[3]
Troubleshooting Guide: Compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and resolve issues of compound precipitation when diluting a DMSO stock of a this compound conjugate into an aqueous buffer for in vitro assays.
Problem: My this compound conjugate precipitates out of solution upon dilution into my aqueous assay buffer (e.g., PBS, cell culture media).
dot
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
Table 1: Solubility of Thalidomide in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble (~50 µg/mL) | [6] |
| DMSO | ~12 mg/mL | |
| Dimethylformamide (DMF) | Soluble | |
| Ethanol | Sparingly soluble | [] |
| Methanol | Sparingly soluble | [] |
Table 2: Common Strategies for Solubility Enhancement
| Strategy | Principle | Typical Fold Increase in Solubility | Considerations |
| pH Adjustment | Ionization of the carboxylic acid to the more soluble carboxylate form.[4][5] | Variable (highly dependent on pKa and pH) | Ensure pH is compatible with the experimental system.[8] |
| Co-solvents | Reducing the polarity of the aqueous medium.[1] | 2 to 10-fold | Check for co-solvent tolerance in the assay.[8] |
| Cyclodextrins | Formation of inclusion complexes to mask hydrophobic regions.[8] | 10 to 100-fold | Can sometimes interfere with assays.[8] |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix in an amorphous state.[9] | 10 to >100-fold | Requires specialized formulation development. |
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
This protocol describes how to systematically test the effect of pH on the solubility of a this compound conjugate.
Materials:
-
This compound conjugate
-
DMSO (anhydrous)
-
Aqueous buffers of various pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8, borate (B1201080) buffers for pH 8-10)
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a 10 mM stock solution of the this compound conjugate in 100% DMSO.
-
In separate microcentrifuge tubes, add an excess amount of the conjugate stock solution to each of the different pH buffers to achieve a target concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept constant across all samples (e.g., 1%).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of the dissolved conjugate in the supernatant using a validated analytical method.
-
Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.
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// Edges Start -> Add_to_Buffers; Add_to_Buffers -> Equilibrate; Equilibrate -> Centrifuge; Centrifuge -> Collect_Supernatant; Collect_Supernatant -> Quantify; Quantify -> Plot; Plot -> End; }
Caption: Mechanism of action for a Thalidomide-based PROTAC.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. benchchem.com [benchchem.com]
- 9. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Thalidomide-O-C3-Acid PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing Proteolysis Targeting Chimeras (PROTACs) utilizing a Thalidomide-O-C3-acid E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a this compound PROTAC?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the three-dimensional structure of the ternary complex (POI-PROTAC-Cereblon).[1][2] The linker's role is to bridge the target protein and the E3 ligase, and its length and flexibility are critical for inducing a productive ternary complex.[1] A linker that is too short may cause steric hindrance, preventing the formation of the complex, while a linker that is too long can lead to an unstable and inefficient complex due to excessive flexibility.[1][3] Therefore, a systematic evaluation of a series of PROTACs with varying linker lengths is essential to identify the most potent degrader for a specific target.[1]
Q2: How does the "this compound" component function in a PROTAC?
The "this compound" is an E3 ligase ligand-linker conjugate.[4] The thalidomide (B1683933) moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] The "O-C3-acid" is a three-carbon linker attached to the thalidomide through an ether bond, with a terminal carboxylic acid. This carboxylic acid provides a versatile attachment point for conjugation to the warhead (the ligand that binds to your protein of interest).
Q3: What types of linkers can be attached to the "this compound" to vary the overall PROTAC length?
To extend the linker from the "this compound" starting point, various chemical moieties can be coupled to the terminal carboxylic acid. Common examples include polyethylene (B3416737) glycol (PEG) chains of different lengths (e.g., PEG2, PEG3, PEG4) and alkyl chains. These extensions allow for a systematic exploration of the optimal distance and geometry required for efficient ternary complex formation.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize hypothetical data based on trends reported in the literature to illustrate the impact of extending the linker from a this compound conjugate. Actual values will vary depending on the specific PROTAC and experimental conditions.
Table 1: Effect of Alkyl Chain Linker Extension on Target Protein Degradation
| PROTAC Construct | Linker Extension | Total Linker Atoms (approx.) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | None (this compound only) | 7 | 500 | 60 |
| PROTAC-2 | + 2 Carbon Alkyl Chain | 9 | 150 | 85 |
| PROTAC-3 | + 4 Carbon Alkyl Chain | 11 | 50 | 95 |
| PROTAC-4 | + 6 Carbon Alkyl Chain | 13 | 200 | 70 |
| PROTAC-5 | + 8 Carbon Alkyl Chain | 15 | 800 | 50 |
Table 2: Effect of PEG Linker Extension on PROTAC Physicochemical Properties and Efficacy
| PROTAC Construct | Linker Extension | Total Linker Atoms (approx.) | Aqueous Solubility (µM) | DC50 (nM) | Dmax (%) |
| PROTAC-6 | + 1 PEG unit | 10 | 25 | 100 | 90 |
| PROTAC-7 | + 2 PEG units | 13 | 50 | 40 | 98 |
| PROTAC-8 | + 3 PEG units | 16 | 120 | 90 | 88 |
| PROTAC-9 | + 4 PEG units | 19 | 250 | 350 | 65 |
Troubleshooting Guide
Issue 1: Low or No Target Protein Degradation
-
Possible Cause: Suboptimal linker length leading to inefficient ternary complex formation.
-
Troubleshooting Steps:
-
Synthesize a Library of PROTACs: Create a series of PROTACs with systematically varied linker lengths by extending the C3-acid linker with different alkyl or PEG chains.
-
Perform Dose-Response Experiments: Evaluate the degradation efficiency of each PROTAC in your library using Western blotting to determine DC50 and Dmax values.
-
Assess Ternary Complex Formation: If possible, use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to measure the formation and stability of the ternary complex.[7][8]
-
Issue 2: Poor Solubility of the Synthesized PROTAC
-
Possible Cause: The overall molecule is too lipophilic.
-
Troubleshooting Steps:
-
Incorporate PEG Linkers: Synthesize PROTACs with polyethylene glycol (PEG) linkers instead of alkyl chains to improve aqueous solubility.[2]
-
Formulation Strategies: For in vitro assays, use a small amount of a co-solvent like DMSO. Be mindful of the final DMSO concentration in cellular assays (typically should be below 0.5%).
-
Structural Modification: If solubility issues persist, consider modifications to the warhead to increase its hydrophilicity.
-
Issue 3: The "Hook Effect" is Observed
-
Possible Cause: At high concentrations, the PROTAC forms binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex.[8]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to confirm the bell-shaped curve characteristic of the hook effect.[8]
-
Use Lower Concentrations: For subsequent experiments, use concentrations in the optimal range (the "sweet spot") to maximize degradation.
-
Enhance Cooperativity: While more complex, redesigning the linker to promote positive cooperativity in ternary complex formation can reduce the hook effect.[8]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for optimizing linker length.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Experimental Protocols
Protocol 1: Target Protein Degradation Assay via Western Blot
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
This compound based PROTACs
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the primary antibody for the loading control and repeat the washing and secondary antibody steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.[9]
-
Protocol 2: In Vitro Ternary Complex Formation Assay via TR-FRET
This protocol provides a general method to assess PROTAC-induced ternary complex formation.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged DDB1/CRBN)
-
PROTACs at various concentrations
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.
-
Assay Plate Setup:
-
Add a fixed concentration of the tagged target protein and tagged E3 ligase complex to each well of a 384-well plate.
-
Add the serially diluted PROTACs to the wells. Include a no-PROTAC control.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor-labeled antibodies to each well.
-
Second Incubation: Incubate the plate to allow for antibody binding to the tagged proteins.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal indicates the formation of the ternary complex.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Thalidomide-O-C3-Acid Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-C3-acid based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs, including those with a this compound linker?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety, which recruits unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1] The most well-characterized off-targets are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2][3] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1] While the specific linker can influence the efficiency of on-target and off-target degradation, the fundamental off-target profile is primarily determined by the thalidomide warhead.
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex (target-PROTAC-E3 ligase).[1] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially exacerbating off-target effects at supra-optimal concentrations.[1][2]
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A3: The main strategies focus on modifying the thalidomide scaffold to decrease its affinity for neosubstrates while maintaining its ability to recruit CRBN for the degradation of the intended target. Key approaches include:
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing bulky substituents at this position can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.[1][4]
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partially mediated by hydrogen bonds. Masking these donor sites can reduce off-target binding.[1]
-
Linker Optimization: Systematically modifying the linker length, composition, and attachment points can influence the geometry of the ternary complex, potentially favoring on-target over off-target degradation.[3]
-
Changing the E3 Ligase: If mitigating off-target effects with a CRBN-based PROTAC proves difficult, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which has a different off-target profile, is a viable strategy.[1]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
-
Possible Causes:
-
The thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.[1]
-
The concentration of the PROTAC used is too high, potentially leading to off-target degradation exacerbated by the hook effect.[1]
-
The specific cell line being used has high expression levels of the off-target proteins.[1]
-
-
Solutions:
-
Synthesize a control PROTAC: Create a version of your PROTAC with a modification known to reduce off-target binding, such as a bulky substituent at the C5 position of the phthalimide ring.[1] Compare the degradation of the off-target protein between your original and modified PROTAC.
-
Perform a dose-response experiment: Test a wide range of PROTAC concentrations to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. This can also help identify if the hook effect is a contributing factor.[1]
-
Use a different E3 ligase ligand: If possible, redesign your PROTAC to utilize a different E3 ligase, such as VHL, which has a different off-target profile.[1]
-
Confirm with orthogonal methods: Use techniques like NanoBRET to assess the formation of the ternary complex with the off-target protein. A strong BRET signal with an off-target protein can confirm a direct interaction.[1]
-
Problem 2: My modified PROTAC designed to reduce off-target effects shows reduced on-target degradation.
-
Possible Causes:
-
Solutions:
-
Assess ternary complex formation: Use a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified PROTACs. A weaker BRET signal with the modified PROTAC would suggest impaired complex formation.[1]
-
Evaluate cell permeability: If possible, use assays to compare the cell permeability of the original and modified PROTACs.
-
Systematic linker modification: If the on-target ternary complex formation is weakened, explore different linker lengths and attachment points on the modified CRBN ligand to restore optimal geometry for on-target degradation.[1]
-
Data Presentation
Table 1: On-Target vs. Off-Target Degradation by a Pomalidomide-Based ALK PROTAC (MS4078)
| Protein | Cell Line | DC50 | Dmax | Reference |
| ALK (On-Target) | SU-DHL-1 | ~10 nM | >90% | [1] |
| ZFP91 (Off-Target) | SU-DHL-1 | ~100 nM | ~60% | [1] |
| IKZF1 (Off-Target) | SU-DHL-1 | >1 µM | ~20% | [1] |
| IKZF3 (Off-Target) | SU-DHL-1 | >1 µM | ~15% | [1] |
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | BRD4 | Pomalidomide | ~1 nM | >90% | 22Rv1 | [5] |
| SHP2 Degrader | SHP2 | Thalidomide | 6.02 nM | >90% | HeLa | [5] |
| ALK Degrader | ALK | Pomalidomide | <10 nM | >90% | SU-DHL-1 | [5] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is for determining the degradation of a target protein in response to PROTAC treatment.[1]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Global Proteomics using LC-MS/MS
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.[5]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify protein concentration (e.g., BCA assay).
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Multiplexing):
-
Label peptide samples from different treatment conditions with isobaric TMT reagents.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software to identify and quantify proteins.
-
Determine proteins that are significantly downregulated in PROTAC-treated samples compared to the control.
-
Mandatory Visualization
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A typical workflow for troubleshooting off-target degradation.
References
Technical Support Center: Enhancing the In Vitro Stability of Thalidomide-O-C3-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro stability of Thalidomide-O-C3-acid. This resource addresses common challenges encountered during experimental procedures and offers detailed protocols and data interpretation guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a functionalized derivative of thalidomide (B1683933), an immunomodulatory drug. It is primarily used as a chemical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, the thalidomide moiety serves as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN). The "-O-C3-acid" component is a three-carbon linker with a terminal carboxylic acid, which allows for covalent conjugation to a ligand that targets a specific protein of interest for degradation.
Q2: What are the main stability concerns associated with this compound in vitro?
The primary stability concerns for this compound in aqueous in vitro systems stem from the hydrolysis of its two imide rings: the phthalimide (B116566) and the glutarimide (B196013) rings. This hydrolysis is pH-dependent and can lead to the formation of inactive degradation products, compromising the integrity and efficacy of the molecule in cell-based assays.
Q3: How does the "-O-C3-acid" linker influence the stability of the thalidomide core?
The ether linkage in the "-O-C3-acid" linker is generally more stable to hydrolysis than the imide bonds of the thalidomide core. However, the overall physicochemical properties conferred by the linker, such as solubility and conformation, can indirectly influence the susceptibility of the imide rings to hydrolysis. The terminal carboxylic acid can also affect the molecule's solubility and potential interactions in the experimental environment.
Q4: What are the expected degradation products of this compound in vitro?
Under aqueous conditions, particularly at physiological pH, this compound is expected to undergo hydrolysis of the glutarimide and/or phthalimide rings. This can result in a mixture of inactive metabolites, including compounds where one or both imide rings have been opened to form the corresponding amides and carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and the resulting PROTACs.
| Problem | Potential Cause | Recommended Solution |
| Low or no target protein degradation by the synthesized PROTAC. | Degradation of this compound during storage or experiment. | 1. Verify Compound Integrity: Before use, confirm the purity and integrity of this compound using LC-MS. 2. Optimize Storage: Store the compound as a dry solid at -20°C and prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. 3. Assess Stability in Media: Perform a stability study of the final PROTAC in your specific cell culture medium at 37°C over the time course of your experiment. |
| Poor cell permeability of the final PROTAC. | 1. Modify Linker: The hydrophilicity of the C3-acid linker might impact cell permeability. Consider synthesizing analogs with different linker compositions to improve physicochemical properties. 2. Use Permeabilizing Agents: As a tool for in vitro assays, low concentrations of mild membrane permeabilizing agents can be tested, though this may have off-target effects. | |
| Inefficient ternary complex formation (Target-PROTAC-CRBN). | 1. Linker Length and Composition: The C3 linker may not be optimal for inducing a stable ternary complex with your specific target protein. Synthesize and test a library of PROTACs with varying linker lengths and compositions.[1] 2. Binding Affinity: Ensure that the target-binding ligand and the thalidomide moiety retain sufficient binding affinity for their respective proteins within the context of the final PROTAC. | |
| High variability in experimental results. | Inconsistent stability of this compound or the final PROTAC. | 1. Standardize Solution Preparation: Prepare fresh stock solutions for each experiment from a solid aliquot. 2. Control for pH: Ensure the pH of your buffers and media is consistent across experiments, as thalidomide hydrolysis is pH-sensitive. |
| Precipitation of the compound in aqueous media. | 1. Assess Solubility: Determine the kinetic and thermodynamic solubility of your PROTAC in the relevant buffers and media. 2. Use of Co-solvents: For in vitro biochemical assays, consider the use of co-solvents like DMSO, but keep the final concentration low (typically <0.5%) to avoid artifacts. |
Quantitative Data on Stability
| Compound | Condition | Half-life (t½) | Reference |
| Thalidomide | Human Plasma | < 2 hours | [2] |
| Thalidomide Analogs | Human Plasma | > 2 hours | [2] |
| Thalidomide | Aqueous solution with hydroxypropyl-β-cyclodextrin | 4.1 hours | [3] |
| Thalidomide Suspension | 20 mg/mL in Ora-Plus/Ora-Sweet (refrigerated) | > 35 days | [4] |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound-based PROTACs by LC-MS
This protocol outlines a method to determine the stability of a PROTAC derived from this compound in a relevant biological matrix (e.g., cell culture medium, PBS).
Materials:
-
This compound-based PROTAC
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in anhydrous DMSO.
-
Sample Preparation: Spike the PROTAC stock solution into pre-warmed (37°C) PBS or cell culture medium to a final concentration of 1-10 µM.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point serves as the initial concentration reference.
-
Protein Precipitation (for cell culture medium samples): To each aliquot, add 3 volumes of ice-cold ACN with 0.1% formic acid. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or plate for LC-MS analysis.
-
Data Analysis: Monitor the peak area of the parent PROTAC at each time point. Calculate the percentage of the PROTAC remaining relative to the 0-hour time point. Plot the percentage remaining versus time to determine the half-life (t½).
Protocol 2: Western Blot for Target Protein Degradation
This protocol is for assessing the efficacy of a this compound-based PROTAC in degrading a target protein in a cellular context.
Materials:
-
Cells expressing the target protein and CRBN
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation.
Visualizations
References
Technical Support Center: Overcoming Resistance to Thalidomide-O-C3-acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Thalidomide-O-C3-acid PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to thalidomide-based PROTACs?
Acquired resistance to thalidomide-based PROTACs, which hijack the E3 ubiquitin ligase Cereblon (CRBN), can emerge through various mechanisms that interfere with the PROTAC's ability to induce target protein degradation. The most frequently observed mechanisms include:
-
Mutations in the Target Protein: Amino acid substitutions in the target protein can disrupt the binding of the PROTAC, thereby preventing the formation of a stable ternary complex (Target-PROTAC-CRBN). For example, mutations in Bruton's tyrosine kinase (BTK) have been shown to confer resistance to BTK-degrading PROTACs.
-
Mutations in the E3 Ligase (Cereblon): Mutations in CRBN can also prevent the formation of the ternary complex. These mutations can either directly interfere with PROTAC binding or alter the overall stability and function of the CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex.
-
Downregulation of Cereblon Expression: A decrease in the cellular levels of CRBN can limit the availability of the E3 ligase for the PROTAC, leading to reduced degradation of the target protein and subsequent resistance.
-
Changes in Cellular Ubiquitination Machinery: Alterations in the expression or function of other components of the ubiquitin-proteasome system can also contribute to resistance.
Q2: How can I experimentally identify the mechanism of resistance in my cell line?
Identifying the specific mechanism of resistance is crucial for developing strategies to overcome it. A multi-step approach is often necessary:
-
Sequence Analysis: Perform whole-exome sequencing (WES) or targeted sequencing of the target protein and CRBN in your resistant cell lines to identify potential mutations.
-
Protein Expression Analysis: Use Western blotting or mass spectrometry to quantify the expression levels of the target protein and Cereblon in sensitive versus resistant cells.
-
Ternary Complex Formation Assays: Employ biophysical techniques such as surface plasmon resonance (SPR) or fluorescence polarization (FP) to assess the binding affinity of the PROTAC to both the target protein and CRBN, and to measure the stability of the ternary complex.
-
Functional Studies: Introduce identified mutations into sensitive cells to confirm their role in conferring resistance. Conversely, CRISPR-Cas9-mediated correction of mutations in resistant cells can be used to restore sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound PROTACs.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no target degradation in a previously sensitive cell line. | Development of resistance through target or E3 ligase mutation. | 1. Sequence the target protein and CRBN genes. 2. Perform functional assays with mutated proteins to confirm resistance. 3. Consider designing a new PROTAC that can bind to the mutated target or a different E3 ligase. |
| Variability in PROTAC efficacy between experiments. | Inconsistent cell culture conditions or passage number. | 1. Maintain a consistent cell passage number for experiments. 2. Ensure uniform cell density and growth phase at the time of treatment. 3. Regularly test for mycoplasma contamination. |
| Off-target effects observed at higher PROTAC concentrations. | Non-specific binding of the PROTAC. | 1. Determine the optimal PROTAC concentration using a dose-response curve. 2. Use a negative control (e.g., an inactive epimer of the PROTAC) to distinguish specific from non-specific effects. 3. Employ proteomics to identify potential off-target proteins. |
| Inability to form a stable ternary complex in vitro. | Poor cooperativity between the target protein and CRBN. | 1. Modify the linker length or composition of the PROTAC to optimize ternary complex formation. 2. Use biophysical assays (e.g., SPR) to systematically evaluate different PROTAC designs. |
Experimental Protocols
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein, followed by a secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Whole-Exome Sequencing (WES) for Mutation Discovery
Objective: To identify mutations in the target protein or Cereblon that may confer resistance.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA. This involves fragmenting the DNA, adding adapters, and performing exome capture to enrich for protein-coding regions.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and call genetic variants (SNPs and indels). Compare the variants found in the resistant cells to those in the sensitive cells to identify resistance-associated mutations.
Visualizations
Signaling and Resistance Pathways
Caption: Mechanism of action of this compound PROTACs and common resistance pathways.
Experimental Workflow for Investigating Resistance
Caption: A typical experimental workflow for identifying and validating mechanisms of PROTAC resistance.
Technical Support Center: Enhancing Cell Permeability of Thalidomide-O-C3-acid PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) related to improving the cellular permeability of Thalidomide-O-C3-acid Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows low or no target degradation. Could poor cell permeability be the cause?
A1: Yes, poor cell permeability is a significant hurdle for PROTACs, which are often large molecules that exist "beyond the Rule of 5" chemical space.[1][2][3] If you observe minimal to no degradation of your target protein, assessing the cell permeability of your PROTAC is a critical troubleshooting step.
Q2: What are the primary factors influencing the cell permeability of my this compound PROTAC?
A2: Several factors can impact the ability of your PROTAC to cross the cell membrane:
-
High Molecular Weight (MW): PROTACs are inherently large, which can hinder passive diffusion across the lipid bilayer.[2][4]
-
Large Polar Surface Area (PSA): A high PSA can impede membrane traversal.[2]
-
Linker Composition and Length: The linker connecting the thalidomide (B1683933) moiety and the target protein ligand plays a crucial role. The length, rigidity, and chemical properties of the linker can significantly affect the PROTAC's conformation and ability to permeate cells.[5][6][7]
-
Physicochemical Properties: Factors such as solubility, lipophilicity, and the number of hydrogen bond donors and acceptors are key determinants of cell permeability.[3][8]
Q3: What strategies can I employ to improve the cell permeability of my this compound PROTAC?
A3: Several strategies can be explored to enhance cellular uptake:
-
Linker Optimization: Modifying the linker is a common and effective approach.[5][6] This can involve:
-
Altering Linker Length: Systematically testing different linker lengths (e.g., varying the number of polyethylene (B3416737) glycol (PEG) units) is often necessary to find the optimal length for cell permeability and target degradation.[8][9]
-
Changing Linker Composition: Replacing flexible PEG linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring, has been shown to improve permeability.[5] Incorporating cyclic amines like piperidine (B6355638) or piperazine (B1678402) can also enhance both permeability and solubility.[7]
-
Avoiding Amide Bonds: Replacing amide bonds in the linker with esters can lead to a significant increase in permeability.[3][6]
-
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve membrane transit.[5][7] For instance, converting a carboxylic acid to an ethyl ester can enhance cell permeability.[4]
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can encourage a more compact, "ball-like" conformation. This reduces the exposed polar surface area and can facilitate cell entry.[5]
-
Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand for a cell surface receptor, such as the folate receptor, can facilitate its entry into specific cells.[7]
Troubleshooting Guide
Problem: My this compound PROTAC has poor cellular activity, and I suspect low permeability.
| Possible Cause | Recommended Solutions |
| High Molecular Weight and Polarity | Employ strategies to reduce the polar surface area, such as introducing intramolecular hydrogen bonds or using a prodrug approach to mask polar groups.[5] |
| Suboptimal Linker | Synthesize and test a matrix of PROTACs with varying linker lengths and compositions.[9] Consider replacing flexible linkers with more rigid structures or substituting amide bonds with esters.[3][5] |
| Low Passive Diffusion | Assess passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA).[8][10] This can help determine if the issue is with passive diffusion across a lipid membrane. |
| Active Efflux by Transporters | If passive permeability is reasonable, consider that the PROTAC may be a substrate for cellular efflux pumps. A Caco-2 permeability assay can help identify active transport and efflux.[10][11] |
Quantitative Data Summary
The following table summarizes representative data from permeability assays for hypothetical PROTAC molecules to illustrate how data can be structured for comparison.[10]
| PROTAC | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (nM) |
| PROTAC A | PAMPA | 0.5 | N/A | N/A |
| PROTAC B | Caco-2 | 1.2 | 3.5 | 50 |
| PROTAC C | Caco-2 | 0.8 | 1.1 | 150 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[8][10]
-
Preparation of the Donor Plate: A stock solution of the PROTAC is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer to the final desired concentration. This solution is added to the wells of a donor plate.
-
Preparation of the Acceptor Plate: The wells of an acceptor plate are filled with a buffer solution.
-
Assembly of the PAMPA Sandwich: A filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich."
-
Incubation: The PAMPA sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentrations of the PROTAC in the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[10][11]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Assay Initiation: The cell culture medium is removed from both the apical (top) and basolateral (bottom) compartments. The PROTAC solution is added to the apical side (for A-to-B permeability) or the basolateral side (for B-to-A permeability).
-
Incubation: The plate is incubated at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, samples are collected from both the apical and basolateral compartments.
-
Quantification: The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The Papp is calculated similarly to the PAMPA assay. The efflux ratio is calculated by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells.
Visualizations
Caption: Experimental workflow for assessing and optimizing PROTAC cell permeability.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Key strategies for improving PROTAC cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
Validation & Comparative
Confirming Target Engagement of Thalidomide-Based PROTACs: A Comparative Guide
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A key step in the development of these molecules is the rigorous confirmation of on-target activity. This guide details the common experimental approaches, presents comparative data, and provides the necessary protocols and visualizations to assess the efficacy of thalidomide-based PROTACs.
Mechanism of Action: A Ternary Complex
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome. The linker connecting the thalidomide (B1683933) moiety to the target-binding warhead is a critical determinant of the stability and productivity of this ternary complex and, consequently, the degradation efficiency.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Comparative Analysis of Target Engagement
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of target protein degradation). Below is a comparative table of representative data for a hypothetical thalidomide-based PROTAC with a short alkyl linker (PROTAC A) and an alternative PROTAC employing a different E3 ligase, VHL (PROTAC B), both targeting the same protein.
| Parameter | PROTAC A (CRBN-based) | PROTAC B (VHL-based) |
| Target Protein | Bromodomain-containing protein 4 (BRD4) | Bromodomain-containing protein 4 (BRD4) |
| Cell Line | HeLa | HeLa |
| Treatment Time | 24 hours | 24 hours |
| DC50 | 50 nM | 75 nM |
| Dmax | >95% | >90% |
This table illustrates that both CRBN and VHL-based PROTACs can effectively degrade the target protein. The choice of E3 ligase can influence the potency and efficacy of the PROTAC.
Experimental Protocols for Confirming Target Engagement
A multi-faceted approach is essential for robustly confirming the target engagement and specificity of a PROTAC.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in the levels of a specific protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
Quantification: Use densitometry to quantify the protein bands and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Caption: Experimental workflow for Western Blot analysis.
Quantitative Proteomics for Global Specificity
Mass spectrometry-based quantitative proteomics provides an unbiased, proteome-wide view of the effects of a PROTAC, enabling the assessment of both on-target efficacy and off-target degradation.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. For multiplexed analysis, label the peptide samples with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Determine which proteins are significantly downregulated in the PROTAC-treated samples compared to the control.
| Protein | Log2 Fold Change (PROTAC vs. Control) | p-value |
| BRD4 (On-target) | -4.5 | < 0.001 |
| BRD2 | -1.2 | < 0.05 |
| BRD3 | -1.0 | < 0.05 |
| IKZF1 (Neo-substrate) | -2.1 | < 0.01 |
| GAPDH (Housekeeping) | 0.05 | > 0.05 |
This representative data shows significant degradation of the on-target protein BRD4, with some off-target effects on related bromodomain proteins and a known neo-substrate of thalidomide, IKZF1.
NanoBRET™ Assay for Target Engagement in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of PROTAC binding to its target protein and the E3 ligase in live cells.
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
-
Labeling and Treatment: Add a fluorescent HaloTag® ligand and a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (fluorescent ligand) emission signals.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Caption: Logical workflow for assessing PROTAC specificity.
Conclusion
Confirming the target engagement of thalidomide-based PROTACs requires a combination of techniques to assess on-target potency, efficacy, and proteome-wide specificity. By employing Western blotting for initial degradation assessment, quantitative proteomics for a global view of specificity, and biophysical assays like NanoBRET™ to confirm the mechanism of action, researchers can build a comprehensive understanding of their PROTAC's performance and make informed decisions for further drug development. The choice of linker, such as in Thalidomide-O-C3-acid, plays a pivotal role in these outcomes and necessitates careful evaluation.
Validating Targeted Protein Degradation: A Comparative Guide to Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the degradation efficiency of a BRD4-targeting PROTAC utilizing a thalidomide-based E3 ligase ligand, supported by experimental data and detailed protocols.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer a distinct advantage over traditional inhibitors by inducing the outright elimination of disease-causing proteins. This guide provides an objective comparison of a PROTAC leveraging a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase for the degradation of the epigenetic reader protein BRD4.
The performance of this thalidomide-based PROTAC, exemplified by dBET1, is contrasted with alternative BRD4-targeting PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, such as ARV-771 and MZ1. This comparison is supported by quantitative data and detailed experimental methodologies to aid researchers in the design and validation of their own protein degradation studies.
Quantitative Degradation Efficiency
The efficacy of a PROTAC is primarily measured by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the highest percentage of protein degradation achievable. The following table summarizes the reported degradation efficiencies for a thalidomide-based BRD4 PROTAC and its VHL-based counterparts in various cancer cell lines.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 | Dmax (%) |
| dBET1 | Cereblon (CRBN) | BRD4 | MV4;11 (AML) | ~100 nM | >85% [1] |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 (Prostate Cancer) | < 5 nM[2] | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 (Lung Cancer) | 8 nM, 23 nM | Complete at 100 nM |
Mechanism of Action and Signaling Pathway
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (in this case, BRD4) and the CRBN E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4, a key epigenetic reader, leads to the downregulation of its target genes, including the proto-oncogene c-Myc, resulting in anti-proliferative effects in cancer cells.[3]
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that binds to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription.[4][5] By recruiting transcription machinery to gene promoters, BRD4 is essential for the expression of genes involved in cell cycle progression and proliferation.[6] Furthermore, BRD4 has been shown to regulate cancer cell dissemination through the Jagged1/Notch1 signaling pathway.[5][7]
Experimental Protocols
Accurate validation of PROTAC-mediated protein degradation is crucial. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
Purpose: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing BRD4 (e.g., MV4;11, HeLa)[3]
-
Thalidomide-based BRD4 PROTAC (e.g., dBET1) and control compounds (e.g., DMSO, JQ1)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, or 24 hours).[3] Include a vehicle control (DMSO) and a non-degrading inhibitor control (JQ1).[3]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control (e.g., GAPDH or β-actin). The percentage of protein degradation is calculated relative to the vehicle-treated control.
In-Cell Ubiquitination Assay (NanoBRET™)
Purpose: To confirm that the PROTAC induces the ubiquitination of the target protein within living cells.
Materials:
-
HEK293 cells engineered to express HiBiT-BRD4 at the endogenous locus and stably expressing LgBiT.
-
HaloTag®-Ubiquitin fusion protein expression vector.
-
NanoBRET™ reagents (Promega).
-
Thalidomide-based BRD4 PROTAC.
Procedure:
-
Cell Preparation: Transfect the engineered HEK293 cells with the HaloTag®-Ubiquitin fusion protein vector.
-
Assay Setup: On the day of the experiment, replace the cell culture medium with medium supplemented with Nano-Glo® Vivazine substrate and incubate for 1 hour at 37°C and 5% CO2.[8]
-
PROTAC Treatment: Treat the cells with a concentration series of the BRD4 PROTAC.
-
Kinetic Measurement: Immediately begin kinetic NanoBRET™ measurements using a suitable plate reader. The signal is generated by the proximity of the NanoBiT-tagged BRD4 and the fluorescently labeled HaloTag®-Ubiquitin upon PROTAC-induced complex formation and subsequent ubiquitination.[8]
-
Data Analysis: The increase in the NanoBRET™ signal over time and with increasing PROTAC concentration indicates the induction of BRD4 ubiquitination.
Conclusion
This guide provides a comparative overview of a thalidomide-based PROTAC for the degradation of BRD4, placing its performance in the context of other E3 ligase-recruiting PROTACs. Both CRBN- and VHL-based PROTACs have demonstrated the ability to potently degrade BRD4 at nanomolar concentrations. The choice of a specific PROTAC for research or therapeutic development may be influenced by factors such as the cellular context, desired degradation kinetics, and potential off-target effects. The provided experimental protocols offer a robust framework for validating the on-target degradation and mechanism of action of novel PROTAC molecules.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bmglabtech.com [bmglabtech.com]
A Comparative Guide to E3 Ligase Linkers: Evaluating Thalidomide-O-C3-acid in the PROTAC Landscape
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive comparison of Thalidomide-O-C3-acid, a Cereblon (CRBN) E3 ligase ligand-linker conjugate, with other commonly employed linkers, supported by experimental data and detailed methodologies.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, composition, rigidity, and attachment points are critical parameters that influence a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2] Key performance indicators for PROTAC efficacy include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]
Performance Comparison of E3 Ligase Ligands and Linkers
While direct head-to-head comparisons of this compound with other linkers in a single study are limited, analysis of data from various studies allows for an indirect assessment of performance. The following tables summarize the degradation efficiency of PROTACs utilizing different CRBN ligands and linker types for the well-characterized target, Bromodomain-containing protein 4 (BRD4).
Table 1: Comparison of Degradation Efficiency for Different CRBN Ligands in BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Pomalidomide | PEG | BRD4 | Burkitt's Lymphoma | < 1 | >90 |
| PROTAC 2 | Thalidomide | Not Specified | BRD4 | AML cells | ~100 | >90 |
| PROTAC 3 | Thalidomide | Not Specified | BRD4 | RS4;11 | 0.1-0.3 | >90 |
| PROTAC 4 | Lenalidomide | Not Specified | BRD4 | Various | pM range | >90 |
| ARV-825 | Pomalidomide | Piperidine-based | BRD4 | Jurkat | < 1 | >95 |
Note: Data is compiled from different studies and experimental conditions may vary.[1][3][4]
Table 2: Impact of Linker Composition on CRBN-based PROTAC Performance
| Linker Type | Key Characteristics | Impact on PROTAC Properties |
| Alkyl Chains | Hydrophobic, flexible. | Can influence cell permeability. Length optimization is critical to avoid steric hindrance.[5] |
| PEG Chains | Hydrophilic, flexible. | Often improves solubility and cell permeability. The number of PEG units is a key parameter for optimization.[5] |
| Rigid Linkers (e.g., piperazine, piperidine) | Conformational constraint. | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency.[5] |
| Clickable Linkers (e.g., triazoles) | Modular and efficient synthesis. | The resulting triazole ring is metabolically stable and can be considered part of a rigid linker strategy.[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in the evaluation of E3 ligase linkers.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for quantifying the levels of a target protein following PROTAC treatment.[6][7]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantitatively measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[8][9]
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase (CRBN or VHL)
-
Transfection reagent
-
White, 96-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest
-
Luminometer capable of measuring dual-filtered luminescence
Methodology:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors. A 1:10 ratio of donor to acceptor plasmid is a common starting point.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add the dilutions to the cells and incubate for the desired time (e.g., 2 hours).
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and Nano-Glo® Live Cell Substrate to each well.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[10][11][12]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, biotinylated E3 ligase (e.g., CRBN-DDB1)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The increased binding response compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary complex formation. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD.
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[13][14]
Materials:
-
ITC instrument
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer (ensure all components are in a matched buffer)
Methodology:
-
Binary Titrations:
-
PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution in the ITC cell to determine the binary binding parameters.
-
PROTAC into Target Protein: Titrate the PROTAC solution into the target protein solution to determine the binary binding parameters.
-
-
Ternary Complex Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into this pre-formed binary complex.
-
-
Data Analysis: Analyze the titration curves to determine the thermodynamic parameters for both binary and ternary complex formation. The cooperativity can be calculated from the binding affinities.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of electrophilic degraders that exploit SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 10. aragen.com [aragen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to Thalidomide-Based Linkers in PROTAC Development: Focus on Thalidomide-O-C3-acid
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. A critical component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase ligand. The nature of this linker significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of Thalidomide-O-C3-acid and other commonly employed thalidomide-based linkers for recruiting the Cereblon (CRBN) E3 ligase.
Introduction to Thalidomide-Based Linkers in PROTACs
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are well-established ligands for the CRBN E3 ligase.[1] When incorporated into a PROTAC, the thalidomide moiety recruits the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker connecting the thalidomide ligand to the target-binding moiety is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2] The linker's length, composition, and attachment point on the thalidomide scaffold are critical determinants of a PROTAC's degradation efficiency (DC50 and Dmax) and its overall drug-like properties.[3][4]
Thalidomide-based linkers can be broadly categorized based on the atom connecting the linker to the thalidomide core, with common examples including ether, amine, and amide linkages. This compound features an ether linkage, which can influence the linker's flexibility and physicochemical properties compared to other linkage types.
Performance Comparison of Thalidomide-Based Linkers
Direct head-to-head comparisons of this compound with other thalidomide-based linkers in a single study are limited. The following tables summarize representative data from various studies to illustrate the impact of linker composition, length, and attachment point on the degradation of different target proteins.
Disclaimer: The data presented below is compiled from different studies, and experimental conditions (e.g., cell lines, treatment times) may vary. Therefore, direct comparison of absolute values should be made with caution.
Table 1: Comparison of Degradation Efficiency for PROTACs with Different Thalidomide-Based Linkers Targeting BRD4
| PROTAC ID | E3 Ligase Ligand | Linker Type/Attachment | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Thalidomide | Ether-based (e.g., similar to -O-C3-acid) | Not explicitly available | >95 | [5] |
| PROTAC B | Pomalidomide | PEG | 5 | >95 | [2] |
| PROTAC C | Pomalidomide | Alkyl | 25 | >95 | [2] |
| PROTAC D | Lenalidomide | Not specified | pM range | >90 | [1] |
Table 2: Comparison of Degradation Efficiency for PROTACs with Different Thalidomide-Based Linkers Targeting BTK
| PROTAC ID | E3 Ligase Ligand | Linker Type/Attachment | DC50 (nM) | Dmax (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | PROTAC E | Thalidomide | PEG | 1.1 | ~90 |[2] | | PROTAC F | Pomalidomide | C4-aminoalkyl | 0.5 | Not Reported |[3] |
Table 3: Physicochemical and Pharmacokinetic Properties of Thalidomide Conjugates with Different Linker Attachment Points
| Conjugate ID | Linker Position | Linker Type | Aqueous Stability (% remaining at 24h, pH 7.4) | Plasma Half-life (t1/2, min) | Reference |
| T01 | C4 | aminoalkyl | 80 | >120 | [3] |
| T02 | C5 | aminoalkyl | 70 | Not Determined | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the target protein levels via Western blot to determine the DC50 and Dmax values.
Materials and Reagents:
-
Cell line of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate and visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay: Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials and Reagents:
-
Cells expressing the target protein and E3 ligase
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN) or the target protein
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target protein).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the lysate with an antibody against the E3 ligase or target protein overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
-
Cellular Ubiquitination Assay
This protocol is designed to detect the ubiquitination of the target protein upon PROTAC treatment.
Materials and Reagents:
-
Cells expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibody against the target protein
-
Protein A/G beads
-
Antibody against ubiquitin
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in targeted protein degradation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of linker properties to degradation.
Conclusion
References
Comparative Cross-Reactivity Analysis of Thalidomide-O-C3-Acid Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of Proteolysis Targeting Chimeras (PROTACs) utilizing a Thalidomide-O-C3-acid moiety as the Cereblon (CRBN) E3 ligase ligand. As the field of targeted protein degradation continues to expand, understanding the selectivity of these novel therapeutics is paramount to mitigating off-target effects and ensuring clinical safety. This document summarizes key quantitative data, details essential experimental methodologies, and provides visual representations of critical workflows and pathways to aid in the rational design and evaluation of next-generation degraders.
The Critical Role of the Linker in PROTAC Selectivity
A PROTAC's selectivity is not solely dictated by the warhead's affinity for the protein of interest (POI). The composition and length of the linker connecting the warhead to the E3 ligase ligand play a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately governs degradation efficiency and specificity.[1][2] Short aliphatic linkers, such as a C3 acid chain, can impose conformational constraints on the ternary complex, potentially leading to a distinct cross-reactivity profile compared to more flexible and commonly used polyethylene (B3416737) glycol (PEG) linkers.
Comparative Degradation Profiles
While direct, head-to-head proteomic studies on a broad panel of this compound based degraders are not extensively published, we can extrapolate from existing data on PROTACs with varying linker compositions to draw informative comparisons. The following tables present a representative comparison of a hypothetical BRD4-targeting PROTAC with a C3-acid linker against well-characterized BRD4 degraders with different linkers.
Table 1: On-Target Degradation Efficiency of Representative BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical Degrader A | Thalidomide | C3-acid | 25 | >90 | 22Rv1 |
| ARV-825 | Pomalidomide (B1683931) | Piperidine-based | ~1 | >90 | 22Rv1 |
| dBET1 | Thalidomide | PEG | <1 | >95 | HeLa |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.
Table 2: Illustrative Off-Target Effects of Thalidomide-Based PROTACs
| PROTAC Linker Type | Known Off-Target Proteins Degraded | Experimental Method | Key Findings |
| Short Aliphatic (e.g., C3-acid) | Potentially reduced degradation of some zinc-finger proteins | Global Proteomics (LC-MS/MS) | Shorter, more rigid linkers may sterically hinder the recruitment of certain off-targets to the CRBN complex.[3] |
| PEG Linkers | Zinc-finger proteins (e.g., ZFP91), IKZF1, IKZF3 | Global Proteomics (LC-MS/MS) | Off-target degradation is a common feature of pomalidomide- and thalidomide-based PROTACs with flexible linkers.[4] |
| Piperidine-based | IKZF1, IKZF3 | Proteomics | The inherent activity of the pomalidomide warhead can lead to the degradation of known neosubstrates. |
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of PROTAC cross-reactivity involves a combination of targeted and global proteomic approaches.
Western Blot Analysis for On-Target Degradation
This is the primary assay to quantify the degradation of the target protein.[5]
Protocol:
-
Cell Seeding and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using image analysis software and normalize to the loading control.[5]
-
Global Proteomics using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment.[7]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration around the DC50 value and a vehicle control.
-
-
Protein Extraction and Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
-
-
Peptide Cleanup and Labeling (e.g., TMT):
-
Clean up the peptide mixture using solid-phase extraction (SPE).
-
Label peptides with tandem mass tags (TMT) for multiplexed quantification.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify proteins using a relevant protein database.
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
Visualizing Key Concepts and Workflows
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for quantitative proteomics.
Caption: Mechanism of CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: Experimental workflow for quantitative proteomics-based cross-reactivity studies.
Conclusion
The cross-reactivity of this compound based degraders is a critical parameter that requires rigorous experimental evaluation. While the shorter, more constrained C3-acid linker may offer a different selectivity profile compared to more flexible linkers, comprehensive proteomic analyses are essential to fully characterize on- and off-target degradation events. The experimental protocols and comparative framework provided in this guide serve as a valuable resource for researchers in the rational design and development of highly selective and potent next-generation protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Confirming the Mechanism of Action for a Thalidomide-O-C3-acid PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-O-C3-acid moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. We offer a comparative analysis of this approach against alternatives, supported by experimental data and detailed methodologies for key validation assays.
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's intrinsic protein degradation machinery—the ubiquitin-proteasome system—to eliminate specific proteins of interest. A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical initiating step. This proximity induces the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
The this compound component serves as a well-established E3 ligase ligand-linker conjugate, where the thalidomide (B1683933) derivative binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The C3-acid linker provides a short, functionalized chain for conjugation to a target-protein-binding ligand.
Mechanism of Action: A Stepwise Breakdown
The canonical mechanism of action for a this compound-based PROTAC involves a series of orchestrated molecular events:
-
Ternary Complex Formation : The PROTAC molecule first binds to both the target protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[3] The stability and conformation of this complex are crucial for the subsequent steps.[3]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein catabolism. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Comparative Performance Analysis
| Parameter | Thalidomide-based BTK PROTAC (CRBN Recruiter) | VHL-based BTK PROTAC | Reference |
| Target Protein | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [4] |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | [5] |
| DC50 (Degradation) | ~4 nM (in TMD-8 cells) | Varies, can be in the low nM range | [4] |
| Dmax (Degradation) | >95% | Often >90% | [4] |
| Cell Line Dependency | Activity can be cell-type dependent based on CRBN expression and other cellular factors. | Generally shows broad activity across various cell lines. | [6] |
| Off-Target Effects | Potential for degradation of neosubstrate proteins of CRBN (e.g., IKZF1, IKZF3). | Different off-target profile compared to CRBN-based PROTACs. | [7] |
| Physicochemical Properties | Thalidomide-based ligands are generally smaller and more drug-like. | VHL ligands are often larger and more peptide-like, which can pose challenges for oral bioavailability. | [8][] |
Experimental Protocols for Mechanism of Action Validation
To rigorously confirm the mechanism of action of a this compound PROTAC, a suite of orthogonal experimental assays is required.
Protein Degradation Assay: Western Blot
This is a fundamental technique to quantify the reduction in the levels of the target protein following PROTAC treatment.[10][11]
Protocol:
-
Cell Culture and Treatment : Plate the desired cell line at an appropriate density and allow for adherence overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer : Normalize the protein concentrations of all samples. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Wash the membrane with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation) values.
-
Ternary Complex Formation Assay: NanoBRET™
This assay allows for the real-time measurement of the PROTAC-induced interaction between the target protein and the E3 ligase in live cells.[3][12]
Protocol:
-
Cell Preparation : Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (the energy donor) and another expressing the E3 ligase (CRBN) fused to HaloTag® (the energy acceptor).
-
Assay Plate Preparation : Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Labeling and Treatment :
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to allow for labeling of the HaloTag®-CRBN fusion protein.
-
Add a serial dilution of the PROTAC to the wells.
-
-
Signal Measurement :
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (luminescence at 460 nm) and the acceptor emission (fluorescence at 618 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis :
-
Calculate the raw Bioluminescence Resonance Energy Transfer (BRET) ratio by dividing the acceptor emission by the donor emission.
-
Correct the BRET ratio by subtracting the background BRET ratio from vehicle-treated cells.
-
Plot the corrected BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Protocol:
-
Reaction Setup : In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1/CUL4A/RBX1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin (and often a tagged version like biotin-ubiquitin for easier detection)
-
PROTAC at various concentrations (and a DMSO vehicle control)
-
-
Initiation and Incubation : Initiate the reaction by adding ATP. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination : Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis :
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein.
-
Alternatively, if biotin-ubiquitin was used, probe with streptavidin-HRP.
-
Visualizing the Mechanism of Action
To further clarify the intricate processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The signaling pathway of a this compound PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. immunomart.com [immunomart.com]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Benchmarking Thalidomide-O-C3-acid: A Comparative Guide to Known Degraders
In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ligase ligand and corresponding linker is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. This guide provides a comprehensive performance comparison of PROTACs utilizing Thalidomide-O-C3-acid as a Cereblon (CRBN) E3 ligase ligand-linker conjugate against other well-established degraders. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the design and evaluation of novel protein degraders.
Performance Overview of CRBN Ligands
Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), are widely used ligands for recruiting the CRBN E3 ubiquitin ligase. While structurally similar, subtle differences in their binding affinities and the nature of the linker used to connect them to a target protein ligand can significantly impact the resulting PROTAC's degradation efficiency (DC50 and Dmax) and selectivity.
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to lenalidomide and thalidomide, which can contribute to the formation of a more stable ternary complex and, consequently, more potent protein degradation.[1][2]
Quantitative Performance Comparison
The following tables summarize the performance of various PROTACs, offering a comparative view of different CRBN ligands and linker strategies. It is important to note that a direct head-to-head comparison is most informative when the target protein and the target-binding ligand are kept constant.
Table 1: Binding Affinities of Common CRBN Ligands
| Ligand | Dissociation Constant (Kd) to CRBN |
| Pomalidomide | ~157 nM[2][3] |
| Lenalidomide | ~178 nM[3] |
| Thalidomide | ~250 nM[2][3] |
Table 2: Comparative Performance of Bromodomain (BRD4)-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line |
| BETd-246 | Thalidomide derivative | Not specified | 10-30 nM (for 3h treatment) | >90% | TNBC cell lines[4] |
| PROTAC based on Compound 6 | Lenalidomide | Alkyl/PEG | Not specified | Not specified | THP-1[5] |
| PROTAC based on Compound 6 | Pomalidomide | Alkyl/PEG | Not specified | Not specified | THP-1[5] |
| Thalidomide-PEG-BRD4 PROTAC | Thalidomide | PEG | 1.8 nM | >95% | HEK293T[6] |
Table 3: Comparative Performance of Androgen Receptor (AR)-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line |
| ARD-266 | VHL Ligand (weak affinity) | Not specified | 0.2-1 nM | >95% | LNCaP, VCaP, 22Rv1[7] |
| CRBN-based AR PROTAC | Thalidomide derivative | Not specified | Not specified | Not specified | Not specified[8] |
Note: Data is compiled from different studies, and experimental conditions may vary. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation observed.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in targeted protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for a CRBN-based PROTAC.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of PROTAC performance.
Western Blot for Protein Degradation Assessment
This is the most common method to quantify the degradation of a target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amount for all samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique to determine the thermodynamic parameters of binding interactions.
Methodology:
-
Sample Preparation: Prepare purified recombinant target protein and E3 ligase (CRBN), and a solution of the PROTAC or its individual components (e.g., this compound).
-
Titration: Titrate the ligand solution into the protein solution in the ITC instrument.
-
Data Analysis: The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
The selection of the E3 ligase ligand and linker is a critical step in the design of effective and selective PROTACs. While direct quantitative performance data for this compound is not extensively available, the comparative data for other thalidomide-based degraders provides valuable insights. Pomalidomide-based PROTACs often exhibit higher potency due to the higher binding affinity of pomalidomide for CRBN. However, the optimal choice is target-dependent, and empirical testing of various ligand-linker combinations is essential for developing a successful degrader. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Thalidomide-O-C3-acid
For Immediate Reference: Treat Thalidomide-O-C3-acid as a hazardous substance with potential reproductive toxicity. All handling and disposal must comply with institutional, local, and national regulations for hazardous waste.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound. Given the absence of a specific safety data sheet (SDS) for this compound, these procedures are based on the known hazards of its parent compound, thalidomide, and closely related analogs. Researchers, scientists, and drug development professionals must handle this compound with the utmost care, assuming it carries similar risks, including potential reproductive toxicity and teratogenicity.[1][2][3] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol.[1]
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are categorized as highly potent compounds. The primary health concern is their teratogenic potential, meaning they can cause severe birth defects.[3] Therefore, all operations involving this compound must be conducted with stringent safety measures.
Based on the Safety Data Sheet for the closely related "Thalidomide-O-COOH", the following hazards should be assumed for this compound:
-
Acute oral toxicity [4]
-
Skin corrosion/irritation [4]
-
Serious eye damage/eye irritation [4]
-
Specific target organ toxicity (single exposure); Respiratory tract irritation [4]
-
Reproductive toxicity [3]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form:
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. Allows for safe removal of the outer layer if contamination occurs.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound.[2][4] |
| Lab Coat | A dedicated lab coat, preferably disposable. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound. Work should ideally be conducted in a certified chemical fume hood.[1][4] |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
1. Waste Segregation and Container Management:
-
Designated Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).[1][5]
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1][5]
2. Waste Collection:
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware:
-
Dispose of contaminated disposable labware in the solid waste container.
-
Non-disposable glassware should be decontaminated using a validated procedure approved by your EHS department or disposed of as hazardous waste.[1]
-
3. Spill Response:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, cover the spill with an absorbent material to contain it.
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.[2]
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.
-
Waste must be disposed of by a licensed hazardous waste disposal contractor, typically via incineration at a permitted facility.[6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Thalidomide-O-C3-acid
Audience: Researchers, scientists, and drug development professionals.
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are classified as highly potent compounds with the primary health concern being their teratogenic potential, which can cause severe birth defects.[2] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.
Hazard Identification:
| Hazard | Description | Primary Mitigation |
| Teratogenicity | May cause severe birth defects upon exposure during pregnancy.[2][3] | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood.[2] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[2][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling Thalidomide-O-C3-acid in any form (solid, solution, or contaminated materials).[2] All PPE should be donned before handling the compound and removed in a manner that prevents contamination.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves that meet ASTM D6978 standards for handling chemotherapy drugs.[5][6] | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer layer if contamination occurs.[2] |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield.[1][5] | Protects eyes from splashes or airborne particles.[2] |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[5] | Prevents skin contact with the compound.[1] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosol generation outside of a certified chemical fume hood.[1] | Avoids inhalation of dust or aerosols.[2] |
| Foot Protection | Disposable shoe covers. | Prevents the tracking of contaminants out of the work area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to immediate post-handling procedures.
1. Pre-Handling Preparations:
- Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[2]
- Gather Materials: Ensure all necessary equipment and supplies are within the designated area before starting work. This includes the compound, solvents, consumables (e.g., pipette tips, tubes), and waste containers.
- Don PPE: Put on all required PPE as specified in the table above.
2. Handling the Compound:
- Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a dedicated spatula and weighing paper.
- Preparing Solutions: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
- Avoid Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust or aerosols.[2]
3. Post-Handling Procedures:
- Decontamination: Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound. A two-step decontamination process with a suitable cleaning agent is recommended.[1]
- Waste Segregation: Segregate all waste generated during the handling process into appropriately labeled hazardous waste containers.[2]
- Doffing PPE: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, shoe covers, and inner gloves. Dispose of all disposable PPE as hazardous waste.[1]
- Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Step-by-Step Disposal Protocol
All waste materials contaminated with this compound must be treated as hazardous waste.[1]
1. Waste Collection and Segregation:
- Designated Waste Containers: Use leak-proof, clearly labeled containers designated for hazardous drug waste.[1]
- Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, gowns, shoe covers, pipette tips, and bench paper, in the designated solid waste container.[2]
- Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[2][4]
- Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[2]
2. Container Management:
- Sealing: Keep hazardous waste containers securely sealed when not in use.[4]
- Storage: Store sealed containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.[4]
3. Final Disposal:
- Licensed Contractor: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal contractor, as coordinated through your institution's EHS department.[1][4]
- Documentation: Maintain accurate records of hazardous waste generation and disposal, as required by your institution and regulatory agencies.[1]
Experimental Protocols: Spill Management
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.[1]
1. Immediate Actions:
- Alert Others: Immediately alert others in the vicinity of the spill.
- Secure the Area: Cordon off the spill area to prevent others from entering.
- Don Additional PPE: If not already wearing full PPE, don the recommended protective equipment, including respiratory protection.
2. Spill Containment and Cleanup:
- Solid Spills: If the spill is a solid, gently cover it with a damp paper towel to avoid raising dust.
- Liquid Spills: For liquid spills, use absorbent pads to contain and absorb the liquid.
- Cleanup: Carefully clean the spill area, working from the outside in. Decontaminate the area twice.[1]
3. Disposal:
- Waste Collection: All materials used for spill cleanup (e.g., absorbent pads, paper towels, contaminated PPE) must be placed in the designated hazardous waste container.[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
